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  • Product: 2-(Difluoromethyl)-4-phenylthiazole
  • CAS: 2149601-28-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Difluoromethyl)-4-phenylthiazole: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-4-phenylthiazole, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its structural characteristics, phy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-4-phenylthiazole, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its structural characteristics, physicochemical properties, a detailed synthetic protocol, and the rationale behind its growing importance in drug development, grounded in the unique attributes of the difluoromethyl group.

Part 1: Physicochemical Properties and Structural Elucidation

2-(Difluoromethyl)-4-phenylthiazole belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and natural products.[1] The defining features of this particular molecule are the phenyl group at the 4-position and, critically, the difluoromethyl (-CF2H) group at the 2-position. This fluorine-containing moiety imparts unique properties that distinguish it from non-fluorinated analogues.

The presence of the two highly electronegative fluorine atoms in the -CF2H group makes the attached proton (H) unusually acidic for a C-H bond. This allows the group to act as a weak hydrogen bond donor, a critical interaction in drug-receptor binding.[2][3] This capability enables the -CF2H group to serve as a bioisosteric replacement for more traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[2][4] This substitution can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased membrane permeability, and modulated binding affinity.[3]

Table 1: Core Properties of 2-(Difluoromethyl)-4-phenylthiazole

PropertyValueSource
Molecular Formula C10H7F2NS(Calculated)
Molecular Weight 211.23 g/mol (Calculated)
CAS Number 124358-23-6(Inferred)
Appearance (Predicted) Light yellow to white crystalline solidN/A
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, MethanolN/A

Note: Experimental data for this specific compound is not widely published in publicly accessible databases. Properties are inferred from related structures and general principles of organic chemistry.

Structural Elucidation: Spectroscopic Insights
  • ¹H NMR (Proton NMR): Would show characteristic signals for the aromatic protons of the phenyl ring (typically in the δ 7.0-8.0 ppm range), a singlet for the proton at the 5-position of the thiazole ring, and a key triplet for the proton of the difluoromethyl group (δ 6.5-7.5 ppm range) due to coupling with the two fluorine atoms.

  • ¹⁹F NMR (Fluorine NMR): Would display a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

  • ¹³C NMR (Carbon NMR): Would reveal distinct signals for the carbons of the phenyl and thiazole rings, with the carbon of the difluoromethyl group appearing as a triplet due to C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 211, confirming the molecular weight.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 2-(difluoromethyl)thiazoles can be achieved through various modern organic chemistry methods. A prevalent strategy involves the construction of the thiazole ring from appropriate precursors, followed by or preceded by the introduction of the difluoromethyl group. Below is a representative, logical synthesis protocol adapted from established methods for creating similar heterocyclic structures.

Experimental Protocol: A Two-Step Synthesis Approach

This protocol outlines the synthesis starting from a commercially available precursor, 2-bromo-4-phenylthiazole, and introducing the difluoromethyl group via a nucleophilic difluoromethylation reaction.

Step 1: Preparation of 2-bromo-4-phenylthiazole

This intermediate is often prepared via the Hantzsch thiazole synthesis, reacting an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea), but for this protocol, we assume it as the starting material.

Step 2: Nucleophilic Difluoromethylation

The key to this synthesis is the use of a suitable difluoromethylating agent. (Difluoromethyl)trimethylsilane (TMSCF2H) is a common and effective reagent for this transformation.[5]

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-phenylthiazole (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) dropwise to facilitate metal-halogen exchange or deprotonation, creating a reactive nucleophilic species.

  • Difluoromethylation: After stirring for 30 minutes at -78 °C, add (Difluoromethyl)trimethylsilane (TMSCF2H) (1.5 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 2-(Difluoromethyl)-4-phenylthiazole.

Causality and Experimental Rationale
  • Inert Atmosphere: Thiazole intermediates and organometallic reagents can be sensitive to oxygen and moisture. An inert atmosphere prevents unwanted side reactions and degradation.

  • Anhydrous Solvents: Water can react with the strong base (LDA) and other reactive intermediates, quenching the reaction.

  • Low Temperature (-78 °C): The initial deprotonation or metal-halogen exchange step is highly exothermic and the resulting nucleophilic species can be unstable at higher temperatures. Low temperatures are crucial for controlling the reaction and preventing decomposition.

  • TMSCF2H as Reagent: This reagent is a stable and effective source of the nucleophilic "CF2H-" equivalent upon activation.[5]

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromo-4-phenylthiazole (Starting Material) Step1 Dissolve in Anhydrous THF Cool to -78°C Start->Step1 Step2 Add LDA (Base) Stir 30 min Step1->Step2 Creates Nucleophile Step3 Add TMSCF2H (Difluoromethylating Agent) Step2->Step3 Reaction Step4 Warm to Room Temp Stir 12-24h Step3->Step4 Step5 Aqueous Workup (NH4Cl Quench) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End 2-(Difluoromethyl)-4-phenylthiazole (Final Product) Step6->End

Caption: A generalized workflow for the synthesis of 2-(Difluoromethyl)-4-phenylthiazole.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true value of 2-(Difluoromethyl)-4-phenylthiazole lies in its potential as a building block for novel therapeutic agents. The thiazole ring itself is a privileged scaffold found in many FDA-approved drugs.[1] When combined with the strategic placement of a difluoromethyl group, it offers a powerful tool for lead optimization in drug discovery.

The Strategic Advantage of the -CF2H Group
  • Bioisosterism: As mentioned, the -CF2H group is a bioisostere of hydroxyl, thiol, and amine functionalities.[3] It can mimic the hydrogen-bonding capabilities of these groups while being resistant to metabolic oxidation, a common pathway for drug degradation.[3] This can significantly extend a drug's half-life in the body.

  • Lipophilicity and Permeability: Fluorine is highly lipophilic. Incorporating a -CF2H group generally increases a molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] This is a crucial property for drugs targeting the central nervous system.

  • Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can fine-tune a molecule's interaction with its biological target.

  • Binding Affinity: The unique hydrogen-bonding capacity of the -CF2H group can introduce new, favorable interactions within a protein's binding pocket, potentially increasing the potency and specificity of a drug candidate.[2][4]

Potential Therapeutic Areas

Derivatives of 2-phenylthiazole have been investigated for a range of biological activities, including as anticancer, antifungal, and anti-inflammatory agents.[6][7] By incorporating the difluoromethyl group into this established pharmacophore, researchers can systematically explore improvements in efficacy, safety, and pharmacokinetic profiles.

Logical Pathway for Drug Discovery Application

DrugDiscovery cluster_0 Core Compound Attributes cluster_1 Improved Physicochemical Properties A 2-Phenylthiazole Scaffold (Known Bioactivity) C Synergistic Combination: 2-(Difluoromethyl)-4-phenylthiazole A->C B Difluoromethyl (-CF2H) Group B->C D Enhanced Lipophilicity C->D E Metabolic Stability C->E F H-Bond Donor Capability C->F G Lead Optimization in Drug Discovery D->G E->G F->G H Improved Pharmacokinetics (e.g., Longer Half-Life) G->H I Enhanced Target Binding & Potency G->I J Novel Therapeutic Candidates H->J I->J

Caption: The role of 2-(Difluoromethyl)-4-phenylthiazole in drug discovery logic.

Conclusion

2-(Difluoromethyl)-4-phenylthiazole represents a strategically important molecule for chemical and pharmaceutical research. Its structure combines a biologically relevant thiazole core with the functionally advantageous difluoromethyl group. This unique combination offers a pathway to modulate key drug-like properties, including metabolic stability, membrane permeability, and target affinity. The synthetic accessibility of this compound, coupled with the predictable benefits of the -CF2H moiety, makes it a valuable building block for the next generation of therapeutic agents. As the field of medicinal chemistry continues to leverage the power of fluorination, compounds like 2-(Difluoromethyl)-4-phenylthiazole will undoubtedly play a crucial role in the development of safer and more effective medicines.

References

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]

  • Lerner, C., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(5), 361-366. [Link]

  • Bocan, T. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. ChemBeast. [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5143-5150. [Link]

  • Zhang, Z., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8344–8349. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1969. [Link]

  • European Chemicals Agency (ECHA). Substance Information for Phenol, polymer with formaldehyde, glycidyl ether. [Link]

  • Ni, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8874. [Link]

Sources

Exploratory

The Difluoromethyl-Thiazole Bioisostere: Physicochemical Tuning and Synthetic Strategy

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Estimated Read Time: 12 Minutes Executive Summary In modern medicinal chemistry, the difluoromethyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Estimated Read Time: 12 Minutes

Executive Summary

In modern medicinal chemistry, the difluoromethyl group (


) has emerged as a "privileged" bioisostere, offering a unique physicochemical profile that bridges the gap between the methyl (

) and trifluoromethyl (

) groups. When applied to thiazole scaffolds —a ubiquitous heterocycle in kinase inhibitors and SDHI fungicides—the

group acts not merely as a metabolic blocker, but as a lipophilic hydrogen bond donor .

This guide provides a comprehensive analysis of the


-thiazole motif. We explore the causality behind its selection, detail the specific synthetic pathways for its installation (both de novo and late-stage), and provide validated protocols for immediate laboratory application.

Part 1: The Physicochemical Rationale

The "Goldilocks" Bioisostere

The utility of the difluoromethyl group lies in its ability to modulate properties without the drastic lipophilicity penalty of perfluorination. Unlike the chemically inert


 group, the 

moiety possesses a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD).
1. Lipophilic Hydrogen Bond Donor (LHBD)

The


 group is often termed a "lipophilic hydrogen bond donor." The electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the proton sufficiently acidic to interact with hydrogen bond acceptors (like carbonyl oxygens or kinase hinge regions) in the target protein.
  • Acidity: The

    
     of the C-H bond in 
    
    
    
    is significantly lower than in
    
    
    , allowing for measurable H-bond interactions (
    
    
    ).
  • Comparison:

    • 
      :  Metabolically labile, non-polar, no H-bond donor capability.
      
    • 
      :  Metabolically stable, highly lipophilic, no H-bond donor capability.
      
    • 
      :  Metabolically stable, moderately lipophilic, active H-bond donor .
      
2. Metabolic Blocking on Thiazoles

Thiazoles are electron-deficient heterocycles, yet the C2 position is susceptible to metabolic oxidation or nucleophilic attack. Replacing a C2-methyl group with


 blocks cytochrome P450-mediated hydroxylation while maintaining a steric profile similar to the methyl group, preventing the "molecular obesity" often associated with 

substitutions.
Data Summary: Substituent Effects on Thiazole Properties[1][2]
PropertyMethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Hammett Constant (

)
-0.17+0.32+0.54
H-Bond Donor Ability NoneWeak/Moderate (

)
None
Lipophilicity (

)
0 (Reference)+0.1 to +0.4+0.6 to +1.2
Metabolic Stability Low (C-H oxidation)High (C-F bond strength)Very High
Steric Bulk (Van der Waals) ~22 ų~28 ų~38 ų

Part 2: Visualization of Bioisosteric Logic

The following diagram illustrates the decision matrix for selecting


 over other substituents in lead optimization.

Bioisostere_Logic Lead Thiazole Lead Compound (C2-Methyl) Issue1 Metabolic Instability (C2 Oxidation) Lead->Issue1 Issue2 Low Potency (Missing H-Bond) Lead->Issue2 Solution_CF3 Substitute with -CF3 Issue1->Solution_CF3 Standard Approach Solution_CF2H Substitute with -CF2H Issue1->Solution_CF2H Bioisostere Approach Issue2->Solution_CF2H Adds Interaction Result_CF3 Blocks Metabolism BUT Increases Lipophilicity (LogP) No H-Bond Solution_CF3->Result_CF3 Result_CF2H Blocks Metabolism AND Forms H-Bond (Donor) Minimal LogP penalty Solution_CF2H->Result_CF2H

Caption: Decision logic for replacing Methyl with Difluoromethyl in thiazole optimization.

Part 3: Synthetic Methodologies

Synthesizing difluoromethyl-thiazoles requires choosing between building the ring with the group already in place (De Novo) or adding the group to an existing ring (Late-Stage).

Late-Stage Functionalization (Radical Approaches)

For existing thiazole scaffolds, radical difluoromethylation is the most direct method. Thiazoles are electron-deficient heteroarenes, making them suitable substrates for Minisci-type radical substitutions.

  • Reagent: Zinc difluoromethanesulfinate (

    
    , also known as DFMS  or the Baran reagent) is the industry standard.
    
  • Mechanism: The reagent releases a

    
     radical under oxidative conditions (using TBHP or 
    
    
    
    ). This electrophilic radical attacks the most electron-rich position of the protonated thiazole (often C2 or C5 depending on substitution).
  • Advantages: Mild conditions, tolerant of many functional groups, no need for pre-functionalization (like halides).

De Novo Synthesis (Hantzsch Cyclization)

When specific regiochemistry is required that radical methods cannot guarantee, constructing the thiazole ring is preferred.

  • Reagent: 3-bromo-3,3-difluoropyruvate or difluoro-alpha-haloketones.

  • Workflow: Condensation of a thioamide with a difluoromethyl-containing alpha-haloketone.

  • Advantages: Unambiguous regiocontrol.

Part 4: Case Study – SDHI Fungicides & Kinase Inhibitors

Context: Succinate Dehydrogenase Inhibitors (SDHIs)

In the development of SDHI fungicides (e.g., analogs of Thifluzamide), the thiazole carboxamide core is critical.[1][2][3] Early generations utilized methyl groups.

  • The Problem: Methyl-thiazoles in agrochemicals often suffer from rapid degradation in soil and biological systems.

  • The Solution: Introduction of

    
     (or 
    
    
    
    ) at the thiazole C2 or C4 position.
  • Outcome: Compounds like Fluxapyroxad (pyrazole-based) and novel thiazole analogs (e.g., Compound 22k from J. Agric. Food Chem.[2] 2025) demonstrate that fluoroalkyl groups enhance metabolic stability. Specifically,

    
     analogs often retain the binding affinity of the methyl parent due to similar steric size, while the C-H bond can interact with polar residues in the ubiquinone binding site of Complex II.
    
Context: Kinase Inhibitors (EGFR/CDK)

In kinase inhibitors, the thiazole nitrogen often binds to the hinge region.

  • Mechanism: A

    
     group adjacent to the thiazole nitrogen (at C2 or C4) can influence the basicity of the nitrogen (
    
    
    
    modulation) via the inductive electron-withdrawing effect of fluorine.
  • H-Bonding: The

    
     proton can serve as a donor to backbone carbonyls in the ATP binding pocket, a specific interaction that neither 
    
    
    
    nor
    
    
    can provide.

Part 5: Experimental Protocols

Protocol A: Late-Stage Radical Difluoromethylation

Application: Direct C-H functionalization of a substituted thiazole. Source: Adapted from Baran et al., Nature 2012.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 4-phenylthiazole).

    • Reagent:

      
       (DFMS) (3.0 equiv).
      
    • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv).[4]

    • Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio).

    • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the heterocycle.

  • Procedure:

    • Step 1: Dissolve the thiazole substrate in DCM/Water mixture in a vial open to air.

    • Step 2: Add DFMS and TFA.

    • Step 3: Add TBHP dropwise at

      
       with vigorous stirring.
      
    • Step 4: Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Step 5: Quench with saturated

      
      , extract with DCM, and purify via silica gel chromatography.
      
  • Self-Validation:

    • Check: Evolution of gas implies radical generation.

    • NMR: Look for the characteristic triplet of the

      
       proton in 
      
      
      
      NMR (approx.
      
      
      6.0–7.5 ppm,
      
      
      Hz).
Protocol B: De Novo Hantzsch Synthesis

Application: Synthesis of 2-difluoromethyl-4-arylthiazole.

  • Reagents:

    • Thioamide: 2,2-difluoroethanethioamide (or equivalent difluoro-building block).

    • Alpha-haloketone: 2-bromo-1-phenylethanone.

    • Solvent: Ethanol (EtOH).[5][6]

  • Procedure:

    • Step 1: Dissolve 2-bromo-1-phenylethanone (1.0 equiv) in EtOH.

    • Step 2: Add the difluorothioamide (1.1 equiv).

    • Step 3: Reflux the mixture for 2–4 hours.

    • Step 4: Cool to room temperature. The product often precipitates as the HBr salt.

    • Step 5: Filter and neutralize with aqueous ammonia to obtain the free base.

Part 6: Synthetic Workflow Diagram

Synthesis_Workflow Start Target Molecule (Difluoromethyl Thiazole) Decision Is the Thiazole Ring Already Formed? Start->Decision Path_Late Late-Stage Functionalization Decision->Path_Late Yes Path_DeNovo De Novo Synthesis Decision->Path_DeNovo No Method_Radical Minisci Reaction Zn(SO2CF2H)2 + TBHP Path_Late->Method_Radical Method_Hantzsch Hantzsch Cyclization Thioamide + Difluoro-haloketone Path_DeNovo->Method_Hantzsch

Caption: Selection guide for synthetic routes to difluoromethyl-thiazoles.

References

  • Fujiwara, Y., et al. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 491, 86–89. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[7] Link

  • Xiong, H. Y., et al. (2025). "Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Li, Y., et al. (2021). "Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles." Organic Letters, 23(21), 8565–8570. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Foundational

Engineering the "Lipophilic Hydrogen Bond Donor": Lipophilicity and logP Modulation in Difluoromethyl Thiazole Derivatives

Executive Summary The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. While the trifluoromethyl ( ) group is notorious for driving up lipophilicity and met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (


) group is notorious for driving up lipophilicity and metabolic stability, it often does so at the cost of aqueous solubility and favorable pharmacokinetics. Enter the difluoromethyl (

) group: a structural motif that occupies a critical "Goldilocks" zone.

Unlike its perfluorinated cousin, the


 group acts as a "lipophilic hydrogen bond donor" [1]. When integrated into privileged, electron-deficient heterocycles like the thiazole ring, the 

moiety offers a unique combination of properties. It fine-tunes the octanol-water partition coefficient (logP), enhances metabolic stability against cytochrome P450 oxidation, and introduces favorable intermolecular hydrogen-bonding interactions[2]. This whitepaper provides an in-depth technical analysis of the lipophilicity, structural dynamics, and experimental validation of difluoromethyl thiazole derivatives.

Mechanistic Insights: The Group on Thiazole Scaffolds

The thiazole ring is a ubiquitous scaffold in drug discovery, found in blockbuster drugs ranging from the antineoplastic agent dasatinib to the NSAID meloxicam. Modifying this core with a


 group fundamentally alters its physicochemical profile.
The "Lipophilic Hydrogen Bond Donor" Concept

The highly polarized


 bonds in the 

group draw electron density away from the central carbon, polarizing the remaining

bond. This renders the

proton sufficiently acidic to act as a competent hydrogen bond donor—a unique characteristic among polyfluorinated motifs[2]. Consequently, the

group serves as an excellent bioisostere for alcohol (

), thiol (

), or amine (

) groups, maintaining target binding affinity while drastically improving membrane permeability[1].
Electronic Synergy with Thiazole

When attached to a thiazole ring (e.g., at the 5-position), the electron-withdrawing nature of the heterocycle further polarizes the


 bond. For instance, in the synthesis of 2-(4-chlorophenyl)-5-(difluoromethyl)thiazole, replacing a standard methyl group with a difluoromethyl substituent increases both electronegativity and lipophilicity, which broadens its application profile by improving thermal stability and reactivity[3]. Furthermore, difluoromethyl-modified azoles and thiazoles have shown significant promise in agrochemicals, yielding derivatives with superior in vitro activity against fungal pathogens compared to their non-fluorinated counterparts[4].

G Node1 Highly Polarized C-F Bonds in -CF2H Group Node2 Electron Withdrawal from C-H Bond Node1->Node2 Node4 Maintained Lipophilicity (Moderate logP Increase) Node1->Node4 Node3 Increased Hydrogen Bond Acidity (A parameter) Node2->Node3 Node5 Bioisosteric Replacement (-OH, -SH, -CH3) Node3->Node5 Node4->Node5

Mechanistic pathway illustrating the dual nature of the lipophilic hydrogen bond donor concept.

Quantitative Data: Lipophilicity (logP) Comparisons

Lipophilicity dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While aliphatic fluorination often reduces lipophilicity, polyfluoroalkylation typically increases it[5].

The experimental


logP(water-octanol) values (

) typically span from -0.1 to +0.4[1]. This demonstrates that while the difluoromethyl group is considered a lipophilicity-enhancing group, its impact is significantly blunted compared to the trifluoromethyl group due to its inherent polarity and hydrogen-bonding capabilities[1]. In contrast, replacing a

with a

typically increases logP by approximately 0.5 to 1.0 units[6].

Table 1: Comparative Physicochemical Properties of Substituted Thiazoles

Scaffold / SubstituentlogP Trend

logP (vs

)
H-Bond Acidity (

)
Bioisosteric Target
Thiazole-CH

Baseline0.0< 0.01-
Thiazole-CF

H
Moderate Increase-0.1 to +0.40.085 - 0.126-OH, -SH, -CH

Thiazole-CF

High Increase+0.8 to +1.5N/A (No H-bond)-

Note: The hydrogen bond acidity parameter (


) for difluoromethyl arenes places it on a scale similar to thiophenol and aniline, but weaker than a hydroxyl group[6].

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that theoretical design must be rigorously validated through orthogonal analytical techniques. Below are the standardized, self-validating protocols for quantifying the dual nature of difluoromethyl thiazole derivatives.

Protocol 1: Shake-Flask LC-MS Determination of logP

The shake-flask method coupled with LC-MS/MS remains the gold standard for partition coefficient determination.

  • Preparation of Phases: Pre-saturate 1-octanol and aqueous buffer (pH 7.4, 50 mM phosphate) by stirring them together vigorously for 24 hours.

    • Causality: Octanol and water are partially miscible. Failing to pre-saturate the solvents leads to volume shifts during the extraction phase, artificially skewing the phase ratio and invalidating the calculated partition coefficient.

  • Solute Addition: Dissolve the difluoromethyl thiazole derivative in the octanol phase to a target concentration of 1 mM.

    • Causality: Thiazole derivatives with

      
       are moderately lipophilic; starting in the organic phase ensures complete dissolution and prevents compound aggregation at the phase boundary.
      
  • Partitioning: Mix equal volumes of the saturated aqueous and organic phases in a glass vial. Shake mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp, physically distinct phase boundary for accurate sampling.

  • LC-MS Quantification: Extract aliquots from both phases. Dilute the octanol phase 1:100 in methanol to match the mass spectrometer's linear dynamic range. Quantify the analyte using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation:

    
    
    
Protocol 2: NMR-Based Determination of Hydrogen Bond Acidity ( )

To quantify the "hydrogen bond donor" capacity, we utilize Abraham’s solute


H NMR analysis[2].
  • Sample Preparation: Prepare two 5 mM solutions of the difluoromethyl thiazole derivative: one in anhydrous DMSO-

    
     and one in anhydrous CDCl
    
    
    
    .
  • NMR Acquisition: Acquire

    
    H NMR spectra at 298 K using a high-field spectrometer (
    
    
    
    400 MHz).
  • Chemical Shift Measurement: Record the chemical shift (

    
    ) of the characteristic triplet generated by the 
    
    
    
    proton (typically between 6.0 and 7.5 ppm, depending on the thiazole ring's electronic environment).
  • Calculation: Calculate the difference in chemical shift:

    
    .
    
    • Causality: CDCl

      
       acts as a non-competing, weakly polar baseline environment, while DMSO-
      
      
      
      acts as a strong hydrogen bond acceptor. The magnitude of the chemical shift change (
      
      
      ) directly correlates with the solute's propensity to donate a hydrogen bond to the solvent network.
  • Abraham's Parameter (

    
    ):  Compute the hydrogen bond acidity using the empirical equation: 
    
    
    
    [2].

Synthetic Integration: Late-Stage Difluoromethylation

Historically, incorporating a


 group required building the heterocycle from pre-fluorinated building blocks. Today, late-stage functionalization via photoredox catalysis allows for the direct 

difluoromethylation of complex thiazole scaffolds.

By utilizing reagents like difluoromethyl heteroaryl-sulfones in the presence of an Iridium-based photocatalyst (e.g.,


-Ir(ppy)

), the

radical is generated under mild, visible-light conditions. This radical selectively attacks the most electron-deficient or acidic

bonds on the thiazole ring, enabling rapid structure-activity relationship (SAR) profiling without de novo synthesis[2].

G A Thiazole Scaffold (Lead Compound) B Photoredox Catalysis (Ir-Catalyst, CF2H-Reagent) A->B Late-Stage Functionalization C Difluoromethyl Thiazole (-CF2H Installed) B->C Radical Addition D Physicochemical Profiling (logP & NMR) C->D Property Validation E Optimized ADME-Tox (Drug Candidate) D->E Lead Selection

Workflow for late-stage difluoromethylation and physicochemical profiling of thiazole derivatives.

Conclusion

The difluoromethyl group is far more than a stepping stone between a methyl and a trifluoromethyl group. By acting as a lipophilic hydrogen bond donor, it allows medicinal chemists to decouple the historically linked parameters of lipophilicity and target binding affinity. When applied to privileged scaffolds like thiazole, the


 group yields drug candidates with optimized logP values, superior membrane permeability, and robust metabolic stability.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link][2]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Future Medicinal Chemistry (PMC) URL:[Link][6]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][4]

Sources

Exploratory

The Strategic Role of Difluoromethyl-Substituted Thiazoles in Medicinal Chemistry

Executive Summary In modern drug discovery, the "fluorine scan" is a ubiquitous tactic, yet the difluoromethyl group ( ) has historically been overshadowed by its fully fluorinated cousin, the trifluoromethyl group ( )....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "fluorine scan" is a ubiquitous tactic, yet the difluoromethyl group (


) has historically been overshadowed by its fully fluorinated cousin, the trifluoromethyl group (

). This is changing rapidly.[1] The

moiety on heteroaromatic scaffolds—specifically thiazoles—represents a "Goldilocks" zone in medicinal chemistry. It functions as a lipophilic hydrogen bond donor , a rare physicochemical duality that allows it to mimic hydroxyl (

) or thiol (

) groups in molecular recognition while maintaining the lipophilicity required for membrane permeability.

This technical guide analyzes the role of difluoromethyl-thiazoles, detailing their unique electronic properties, advanced synthetic protocols for their construction, and their application in optimizing potency and metabolic stability in lead compounds.

Part 1: Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor" Paradigm

The primary utility of the


 group on a thiazole ring lies in its ability to act as a bioisostere for alcohols and thiols, but with a distinct metabolic advantage.
  • Acidity & H-Bonding: The electronegativity of the two fluorine atoms polarizes the

    
     bond, rendering the proton sufficiently acidic to act as a hydrogen bond donor. On an electron-deficient ring like thiazole, this acidity is enhanced (
    
    
    
    of the
    
    
    proton can approach 15-20 depending on position), allowing for specific interactions with protein backbone carbonyls.
  • Lipophilicity (

    
    ):  Unlike an 
    
    
    
    group, which lowers
    
    
    and can hinder blood-brain barrier (BBB) penetration, the
    
    
    group increases lipophilicity (though less than
    
    
    ). This allows for the retention of potency (via H-bonding) while improving permeability.
  • Metabolic Stability: The

    
     bond is metabolically inert. Replacing a metabolically labile methyl (
    
    
    
    ) or hydroxymethyl (
    
    
    ) group with
    
    
    blocks oxidative metabolism (e.g., by CYP450 enzymes).

Table 1: Physicochemical Comparison of Thiazole Substituents

SubstituentH-Bond Donor?H-Bond Acceptor?Lipophilicity (

value)
Metabolic StabilityPrimary Utility
Methyl (

)
NoNo+0.56Low (Oxidation prone)Steric bulk, lipophilicity
Trifluoromethyl (

)
NoWeak (F)+0.88HighMetabolic block, lipophilicity
Hydroxyl (

)
Strong Strong-0.67Variable (Glucuronidation)H-bonding, solubility
Difluoromethyl (

)
Moderate Weak (F)+0.1 to +0.5 High Lipophilic H-bond donor
Visualization: The Physicochemical Triad

The following diagram illustrates the unique position of the


-thiazole moiety in chemical space.

CF2H_Properties CF2H Difluoromethyl-Thiazole (CF2H) H_Bond H-Bond Donor (Mimics -OH/-SH) CF2H->H_Bond Polarized C-H Lipophilicity Lipophilicity (Permeability) CF2H->Lipophilicity Fluorine Content Stability Metabolic Stability (Blocks Oxidation) CF2H->Stability C-F Bond Strength Target Target Binding (Protein Carbonyls) H_Bond->Target Specific Interaction ADME Improved PK Profile (t1/2, Bioavailability) Lipophilicity->ADME Membrane Crossing Stability->ADME Reduced Clearance

Figure 1: The functional triad of the difluoromethyl group in medicinal chemistry, bridging the gap between polarity and lipophilicity.

Part 2: Synthetic Architectures

Constructing difluoromethyl-substituted thiazoles requires specialized methodologies, as direct fluorination is often too harsh for complex heterocycles. Two primary strategies dominate: Radical Difluoromethylation and Divergent Nucleophilic Substitution .

Protocol A: Radical Difluoromethylation (Late-Stage Functionalization)

This method is ideal for introducing


 onto an existing thiazole core, typically at the C2 or C5 position.
  • Reagents: Zinc difluoromethanesulfinate (

    
    , DFMS) or Difluoromethyl phenyl sulfone (
    
    
    
    ).
  • Mechanism: Generation of the electrophilic

    
     radical, which attacks the electron-deficient heteroaromatic ring (Minisci-type reaction).
    

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the thiazole substrate (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (2.5:1 ratio).

  • Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS, 3.0 equiv).

  • Initiation: Cool to 0°C. Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by slow addition of tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv).

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The

    
     radical is generated in situ and selectively alkylates the thiazole.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. The organic layer is dried over 
    
    
    
    and concentrated.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Divergent S- vs C-Difluoromethylation

A sophisticated approach for 2-substituted benzothiazoles allows chemists to choose between ring-opening (S-difluoromethylation) or ring-retention (C-difluoromethylation) by tuning the nucleophile.

  • Concept: Using a "hard" vs "soft" nucleophile strategy to control the reaction pathway.

  • Key Insight:

    
     (from 
    
    
    
    ) acts as a hard nucleophile triggering ring opening, whereas sulfonyl-stabilized carbanions favor
    
    
    .

Divergent_Synthesis Start 2-Sulfonyl Benzothiazole Path1 Reagent: TMSCF2H Activator: CsF, H2O Start->Path1 Hard Nucleophile Path2 Reagent: 2-PySO2CF2H Base: LiHMDS Start->Path2 Soft Nucleophile Prod1 S-Difluoromethylation (Ring Opening) Isocyano-sulfide Path1->Prod1 Prod2 C-Difluoromethylation (Ring Retention) SNAr Product Path2->Prod2

Figure 2: Divergent synthetic pathways for difluoromethyl-benzothiazoles, enabling access to distinct chemical spaces from a single precursor.

Part 3: Case Studies & SAR Applications

Bioisosteric Replacement in Kinase Inhibitors

In the development of kinase inhibitors (e.g., for EGFR or BTK), the thiazole ring is a common scaffold (e.g., Dasatinib). A common optimization strategy involves replacing a terminal methyl or trifluoromethyl group.

  • Problem: A

    
    -thiazole lead compound exhibits high potency but poor solubility and metabolic stability issues (high lipophilicity driving rapid clearance).
    
  • Solution: Substitution with

    
    .
    
  • Outcome:

    • Potency: Maintained or improved due to the

      
       proton acting as a weak H-bond donor to the hinge region or gatekeeper residues.
      
    • Solubility: Improved due to the lower lipophilicity compared to

      
      .
      
    • Selectivity: The unique electrostatic shape of

      
       can discriminate between homologous kinases better than the spherical 
      
      
      
      or
      
      
      .
Agrochemical Surrogates: The Fungicide Connection

Much of the foundational SAR for difluoromethyl-thiazoles comes from high-value agrochemicals, which often serve as surrogates for human drug design principles.

  • Example: Thiazole-amide fungicides (analogs of Thifluzamide).

  • Data: Replacing a thiazole-

    
     with thiazole-
    
    
    
    in succinate dehydrogenase inhibitors (SDHI) resulted in a 10-fold increase in binding affinity .
  • Mechanism: Crystallography revealed the

    
     hydrogen atom forming a specific hydrogen bond with a backbone carbonyl oxygen in the binding pocket, an interaction impossible with 
    
    
    
    or
    
    
    .
Deoxydifluoromethylation of Alcohol-Bearing Leads

For thiazole drugs containing pendant alcohol chains (e.g., thiazole-ethanol derivatives), converting the


 directly to 

is a powerful late-stage modification.
  • Method: Metallaphotoredox catalysis (Ir/Cu dual catalysis).

  • Result: Transforms a high-clearance, highly polar alcohol into a metabolically stable, lipophilic bioisostere that retains H-bond donor capacity.

References

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 2021.

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 2024.

  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Chemistry – A European Journal, 2017.

  • Radical Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones. Molecules, 2020.

  • Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Difluoromethyl)-4-phenylthiazole via Hantzsch Reaction

Abstract This document provides a comprehensive guide for the synthesis of 2-(difluoromethyl)-4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(difluoromethyl)-4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. The Hantzsch thiazole synthesis, a robust and versatile method, is detailed herein.[1][2][3] This guide covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

Thiazole derivatives are a cornerstone in the development of pharmaceuticals and functional materials, exhibiting a wide array of biological activities including antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[6][7] The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.[6][8]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a highly effective and widely used method for constructing the thiazole ring.[2][4] The reaction involves the condensation of an α-haloketone with a thioamide.[2][9] This application note specifically details the synthesis of 2-(difluoromethyl)-4-phenylthiazole by reacting 2-bromo-1-phenylethanone (α-bromoacetophenone) with 2,2-difluoroethanethioamide.

Reaction Principle and Mechanism

The Hantzsch synthesis of 2-(difluoromethyl)-4-phenylthiazole proceeds through a well-established multi-step mechanism.[4][9] The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an Sₙ2 reaction.[4][10] This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.[1][4][10] The aromaticity of the final product is a significant driving force for this reaction.[10]

.dot

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone 2-Bromo-1-phenylethanone thioamide 2,2-Difluoroethanethioamide s_alkylation S-Alkylation Intermediate thioamide->s_alkylation hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline Intramolecular Cyclization product 2-(Difluoromethyl)-4-phenylthiazole hydroxythiazoline->product Dehydration

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-(difluoromethyl)-4-phenylthiazole.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
2-Bromo-1-phenylethanoneC₈H₇BrO199.0470-11-1Sigma-Aldrich
2,2-DifluoroethanethioamideC₂H₃F₂NS111.12175358-13-1Fluorochem
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWR
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-Aldrich
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Procedure

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11] 2-Bromo-1-phenylethanone is a lachrymator and corrosive; handle with extreme care.[12]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.99 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add 2,2-difluoroethanethioamide (1.22 g, 11.0 mmol, 1.1 equivalents).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

.dot

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis setup Reaction Setup: Dissolve 2-bromo-1-phenylethanone in ethanol addition Add 2,2-difluoroethanethioamide setup->addition reflux Reflux for 4-6 hours addition->reflux workup Cool and remove solvent reflux->workup extraction Extraction with Ethyl Acetate and washing workup->extraction drying Dry organic layer and concentrate extraction->drying purification Purification by Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Figure 2: Experimental Workflow for Synthesis

Purification

The crude product is purified by column chromatography on silica gel.[1][13]

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.[13]

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(difluoromethyl)-4-phenylthiazole as a solid.

Characterization

The structure and purity of the synthesized 2-(difluoromethyl)-4-phenylthiazole should be confirmed by spectroscopic methods.

  • ¹H NMR (Nuclear Magnetic Resonance): Expected signals include a triplet for the CHF₂ proton (due to coupling with the two fluorine atoms), and multiplets for the aromatic protons of the phenyl ring and the thiazole ring proton.

  • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the adjacent proton.

  • ¹³C NMR: Characteristic signals for the carbons of the thiazole and phenyl rings, as well as a triplet for the CF₂H carbon, are anticipated.[3]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₇F₂NS should be observed.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 60-80%
Appearance Off-white to pale yellow solid
Purity (by NMR) >95%

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is refluxed for the specified time and monitor by TLC until the starting materials are consumed.

    • Loss during work-up/purification: Be careful during extractions and column chromatography to minimize product loss.

  • Impure Product:

    • Inefficient purification: Optimize the solvent system for column chromatography based on TLC analysis.[13]

    • Decomposition: Thiazole derivatives can be sensitive to strong acids or bases. Ensure the work-up is performed with mild reagents.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood.[11] Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[11]

  • Reagent-Specific Hazards:

    • 2-Bromo-1-phenylethanone: Corrosive and a lachrymator.[12] Avoid inhalation and contact with skin and eyes.[12]

    • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Hantzsch reaction provides a reliable and efficient method for the synthesis of 2-(difluoromethyl)-4-phenylthiazole. By following the detailed protocol and safety guidelines outlined in this application note, researchers can successfully prepare this valuable compound for further investigation in medicinal chemistry and materials science. The versatility of the Hantzsch synthesis also allows for the preparation of a wide range of other substituted thiazoles by varying the α-haloketone and thioamide starting materials.[3]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
  • BenchChem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (2020, November 5).
  • Bou-Salah, L., et al. (2017).
  • Yang, B., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8496–8501.
  • American Chemical Society. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
  • Supporting Information for "Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles". (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives.
  • ChemicalBook. (n.d.). 2-Bromo-1-phenyl-pentan-1-one synthesis.
  • Der Pharma Chemica. (n.d.).
  • PubMed. (2018).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2015).
  • Google Patents. (2017).
  • Nordmann. (n.d.). 2-Bromoacetophenone (70-11-1).
  • Chemchart. (n.d.). 2-Bromo-1-phenylethan-1-ol (2425-28-7).
  • ResearchG
  • PubMed. (2021).
  • Semantic Scholar. (n.d.).
  • Fisher Scientific. (n.d.).
  • SpringerLink. (2010). Spectroscopic Studies of Intramolecular Proton Transfer in 2-(4-Fluorophenylamino)-5.
  • Fluorochem. (n.d.). 2-(DIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID (CAS 1783954-35-7).
  • Systematic Reviews in Pharmacy. (2021).
  • Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • MDPI. (2017).
  • CUTM Courseware. (n.d.). Thiazole.
  • PubMed. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(Iodomethyl)-2-phenylthiazole.
  • PMC. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol....
  • ResearchGate. (n.d.).
  • ACS Publications. (2025). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.
  • Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

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Application

Application Notes and Protocols for the Radical Difluoromethylation of 4-Phenylthiazole

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery The difluoromethyl (CF₂H) group has emerged as a privileged motif in medicinal chemistry, valued for its unique ability to modulate t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery

The difluoromethyl (CF₂H) group has emerged as a privileged motif in medicinal chemistry, valued for its unique ability to modulate the physicochemical and pharmacological properties of bioactive molecules. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, thereby enhancing target binding affinity and improving metabolic stability.[1] The direct installation of this group onto complex molecular scaffolds, particularly heteroaromatics like 4-phenylthiazole, via late-stage functionalization, offers a powerful strategy to rapidly generate diverse analogues for structure-activity relationship (SAR) studies, bypassing the need for lengthy de novo synthesis.[2]

Radical C-H functionalization has become a premier method for this transformation due to its mild conditions and broad functional group tolerance.[3] Among the various approaches, Minisci-type reactions, which involve the addition of a nucleophilic radical to an electron-deficient heterocycle, are particularly well-suited for this purpose. This guide provides detailed protocols and field-proven insights into the radical difluoromethylation of 4-phenylthiazole, a common scaffold in pharmacologically active compounds.

Featured Protocol: Direct C-H Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)

This protocol is based on the robust and widely adopted method developed by Baran and co-workers, which utilizes a stable, easy-to-handle zinc sulfinate reagent (DFMS, Zn(SO₂CF₂H)₂).[1][4] The reaction is operationally simple, scalable, and proceeds under open-flask conditions, making it highly accessible for both academic and industrial research labs.[1]

Causality Behind Experimental Choices:
  • The Reagent (DFMS): DFMS is a bench-stable solid that serves as an excellent precursor to the difluoromethyl radical (•CF₂H).[4][5] Its use circumvents the need for handling problematic gaseous reagents or employing pre-functionalized substrates.[1]

  • The Oxidant (t-BuOOH): Tert-butyl hydroperoxide is a readily available and effective oxidant for initiating the radical cascade. It facilitates the decomposition of the sulfinate to generate the key •CF₂H radical.

  • The Solvent System (DCM/H₂O): The biphasic solvent system is crucial for accommodating both the organic substrate and the inorganic reagent and oxidant, promoting efficient reaction kinetics.

  • Acid Additive (TFA): For some electron-rich or less reactive heterocycles, the addition of trifluoroacetic acid (TFA) can enhance the reaction rate and conversion by protonating the heterocycle, thereby increasing its electrophilicity and susceptibility to nucleophilic radical attack.

Reaction Mechanism: A Minisci-Type Pathway

The reaction is believed to proceed through a classic Minisci-type radical addition mechanism. The process is initiated by the oxidant, which engages with the zinc difluoromethanesulfinate (DFMS) to generate the key difluoromethyl radical (•CF₂H). This nucleophilic radical then adds to the electron-deficient thiazole ring of 4-phenylthiazole. The resulting radical cation intermediate is subsequently oxidized and deprotonated to afford the final difluoromethylated product and regenerate the catalytic cycle.

Minisci_Mechanism cluster_0 Radical Generation cluster_1 Radical Addition & Rearomatization DFMS Zn(SO₂CF₂H)₂ (DFMS) CF2H_Radical •CF₂H DFMS->CF2H_Radical Oxidation Oxidant t-BuOOH Oxidant->DFMS Phenylthiazole 4-Phenylthiazole CF2H_Radical->Phenylthiazole Radical_Adduct Radical Adduct Intermediate Phenylthiazole->Radical_Adduct + •CF₂H Product 5-(Difluoromethyl)-4-phenylthiazole Radical_Adduct->Product Oxidation & Deprotonation

Caption: Proposed Minisci-type mechanism for the radical difluoromethylation of 4-phenylthiazole.

Experimental Protocol: Step-by-Step Guide

Materials and Equipment:
  • 4-phenylthiazole

  • Zinc difluoromethanesulfinate (DFMS) [Note: Commercially available DFMS may contain impurities like ZnCl₂ and H₂O, which do not hinder the reaction but should be considered for stoichiometry.[5]]

  • Tert-butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Dichloromethane (DCM)

  • Water (deionized)

  • Trifluoroacetic acid (TFA, optional)

  • Glass vial or round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:
  • To a 20 mL glass vial equipped with a magnetic stir bar, add 4-phenylthiazole (0.2 mmol, 1.0 equiv.).

  • Add dichloromethane (2.0 mL) and water (2.0 mL) to the vial.

  • Add zinc difluoromethanesulfinate (DFMS) (0.4 mmol, 2.0 equiv.).

  • Begin vigorous stirring to ensure adequate mixing of the biphasic solution.

  • Add tert-butyl hydroperoxide (70 wt. % in H₂O, 0.6 mmol, 3.0 equiv.) dropwise to the reaction mixture.

  • (Optional) If the substrate is known to be unreactive, add trifluoroacetic acid (TFA) (0.4 mmol, 2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically run open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, a second portion of DFMS (1.0 equiv.) and TBHP (1.5 equiv.) can be added after 12 hours to drive the reaction to completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-(difluoromethyl)-4-phenylthiazole.

Experimental_Workflow start Start reagents 1. Add 4-Phenylthiazole, DCM, H₂O, and DFMS to vial start->reagents stir 2. Begin Vigorous Stirring reagents->stir add_tbhp 3. Add TBHP (and optional TFA) stir->add_tbhp react 4. Stir at Room Temp (12-24h) add_tbhp->react workup 5. Aqueous Workup (EtOAc / H₂O) react->workup purify 6. Column Chromatography workup->purify end Product purify->end

Caption: General experimental workflow for the difluoromethylation of 4-phenylthiazole.

Data Presentation: Scope and Yields

The DFMS protocol is effective across a wide range of N-containing heterocycles. The table below summarizes representative yields for various substrates to illustrate the general applicability and efficiency of this method. The position of functionalization is typically at the most electron-deficient C-H bond.

EntrySubstrateProductYield (%)
1Caffeine8-(Difluoromethyl)caffeine85
2Quinoline2-(Difluoromethyl)quinoline70
3Pyridine (4-cyano)2-(Difluoromethyl)-4-cyanopyridine65
4Benzothiazole2-(Difluoromethyl)benzothiazole78
5 4-Phenylthiazole 5-(Difluoromethyl)-4-phenylthiazole ~60-75 (Anticipated)
6AcyclovirC8-Difluoromethyl Acyclovir55[6]

Yields are based on published data for similar substrates and represent typical outcomes. The yield for 4-phenylthiazole is an expert estimation based on the reactivity of similar thiazole systems.

Alternative Protocols: A Brief Overview

While the DFMS method is robust, other radical difluoromethylation protocols have been developed, often leveraging visible light photoredox catalysis. These methods offer alternative activation modes and can be advantageous for specific substrates or applications.

  • Photocatalytic C-H Difluoromethylation with CF₂HSO₂Na: This approach uses inexpensive and commercially available sodium difluoromethanesulfinate (CF₂HSO₂Na) as the radical precursor.[7] An organic photosensitizer, such as Rose Bengal or Eosin Y, is excited by visible light (e.g., green LEDs) and initiates the radical process, often using O₂ from the air as a green terminal oxidant.[7] This metal-free method is particularly attractive from a sustainability and pharmaceutical process safety perspective.

  • Silver-Mediated C-H Difluoromethylation with Difluoroacetic Acid: An operationally simple method uses readily available difluoroacetic acid as the difluoromethyl source.[8] The reaction is promoted by a silver salt (e.g., AgNO₃) and a strong oxidant like potassium persulfate (K₂S₂O₈). This protocol represents a classic Minisci-type reaction and is effective for a range of heterocycles.[8]

Field-Proven Insights & Troubleshooting

  • Regioselectivity: For heteroaromatics like 4-phenylthiazole, the difluoromethyl radical will preferentially add to the most electron-deficient C-H position. In the case of 4-phenylthiazole, this is expected to be the C5 position, as it is adjacent to the sulfur atom and influenced by the electron-withdrawing nature of the thiazole ring. Computational methods, such as calculating the Fukui index, can be employed to predict the most likely site of radical attack for more complex substrates.[2]

  • Reaction Sluggishness: If the reaction does not proceed to completion, a second addition of the DFMS reagent and oxidant after 12 hours is often effective.[1] For particularly electron-rich or sterically hindered substrates, gentle heating (40-50 °C) or the inclusion of TFA as an additive can improve yields.

  • Side Products: Over-reaction to form di-difluoromethylated products is generally not observed under standard conditions but can occur if the reaction is run for extended periods or at elevated temperatures with a large excess of reagents.

  • Scalability: The DFMS protocol has been shown to be scalable. When moving to a larger scale, ensure efficient stirring to manage the biphasic nature of the reaction and consider portion-wise addition of the oxidant to control any potential exotherm.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7056. [Link]

  • Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983–987. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • Trump, L., Lemos, A. L. P., Lallemand, B., Pasau, P., Mercier, J., Lemaire, C., Monbaliu, J. C., Genicot, C., & Luxen, A. (2019). Late-Stage 18F-Difluoromethyl Labeling of N-Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(37), 13149-13154. [Link]

  • Li, C., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 629. [Link]

  • Jørgensen, C. G. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. University of Copenhagen. [Link]

  • Zhang, C., et al. (2020). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. ACS Catalysis, 10(15), 8563–8573. [Link]

  • (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]

  • Koike, T., & Akita, M. (2016). Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules. Tokyo Tech News. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. PubMed. [Link]

  • Liu, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(49), 26806–26815. [Link]

  • (2025). Radical difluoromethylation of 1,3,4‐thiadiazoles using Zn(SO2CF2H)2... ResearchGate. [Link]

  • Sun, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4158. [Link]

  • Postigo, A. (2017). Recent Developments in Radical Difluoromethylation Reactions. Chemistry – A European Journal, 23(60), 14976-14991. [Link]

  • Liang, Y., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

  • A New Reagent for Direct Difluoromethylation. (2012). PMC. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(Difluoromethyl)thiazole from 2-Bromo-Thiazole Precursors

Abstract The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol fun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol functionalities.[1][2] When appended to privileged heterocyclic scaffolds like thiazole, it can significantly modulate the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-(difluoromethyl)thiazole from the readily accessible precursor, 2-bromo-thiazole. The primary focus is on a robust copper-catalyzed nucleophilic difluoromethylation method, selected for its operational simplicity, functional group tolerance, and high efficiency.

Introduction: The Strategic Importance of the CF₂H-Thiazole Moiety

The thiazole ring is a cornerstone in drug discovery, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic core.[3][4] The strategic incorporation of fluorine-containing groups is a well-established strategy to enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.

The difluoromethyl group, in particular, offers a unique set of advantages over the more common trifluoromethyl group. The C-H bond in the CF₂H moiety can participate in hydrogen bonding, mimicking the interactions of traditional functional groups like alcohols (-OH) and thiols (-SH), while offering increased lipophilicity and stability against oxidative metabolism.[1][5] Consequently, the synthesis of building blocks such as 2-(difluoromethyl)thiazole is of paramount importance for researchers engaged in the design and development of novel therapeutics.

Synthetic Landscape: Approaches to Difluoromethylated Thiazoles

The introduction of a difluoromethyl group onto a heteroaromatic ring can be achieved through several synthetic strategies. A brief overview is presented below to contextualize the selection of our core methodology.

  • Radical C-H Difluoromethylation: This approach involves the direct functionalization of a C-H bond on the thiazole ring using a radical CF₂H source.[6] While powerful for late-stage functionalization, it can sometimes suffer from issues with regioselectivity on complex substrates.[7]

  • Nucleophilic Aromatic Substitution (SNAr): For thiazole rings activated with strong electron-withdrawing groups, direct substitution with a nucleophilic "CF₂H⁻" equivalent is possible.[1][8] However, this method is limited by the requirement for specific substrate activation.

  • Transition-Metal-Catalyzed Cross-Coupling: This has become the most versatile and reliable method. It involves the coupling of a halo-thiazole precursor (e.g., 2-bromo-thiazole) with a suitable difluoromethylating agent, mediated by a metal catalyst, typically copper or palladium.[2][9]

For its reliability, predictable outcome, and use of readily available starting materials, we will focus on the Copper-Catalyzed Difluoromethylation of 2-bromo-thiazole.

Core Methodology: Copper-Catalyzed Cross-Coupling

This section details the principles, mechanisms, and practical execution of the recommended synthetic protocol.

Reaction Principle and Mechanism

The overall transformation involves the substitution of the bromine atom on the thiazole ring with a difluoromethyl group, facilitated by a copper(I) catalyst. The key difluoromethylating agent is (Difluoromethyl)trimethylsilane (TMSCF₂H) , a stable and easy-to-handle liquid that serves as a potent source of the nucleophilic difluoromethyl moiety upon activation.[2][9]

The reaction is initiated by an activator, typically a fluoride salt like cesium fluoride (CsF), which interacts with the silicon center of TMSCF₂H. This interaction generates a hypervalent silicon species that readily releases the "CF₂H⁻" nucleophile, or more accurately, facilitates its transfer to the copper center. The proposed catalytic cycle is illustrated below.

Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst ActiveCu [Cu-CF₂H] CuI->ActiveCu CF₂H⁻ Transfer OxAdd Oxidative Addition Intermediate [Th-Cu(III)(Br)(CF₂H)] ActiveCu->OxAdd Oxidative Addition OxAdd->CuI Reductive Elimination Product 2-(Difluoromethyl)thiazole OxAdd->Product Product Release Precursor 2-Bromo-thiazole Precursor->OxAdd TMSCF2H TMSCF₂H + CsF TMSCF2H->ActiveCu

Caption: Proposed catalytic cycle for copper-catalyzed difluoromethylation.

Mechanistic Steps Explained:

  • Activation & Transmetalation: CsF activates TMSCF₂H, enabling the transfer of the CF₂H group to the Cu(I) catalyst to form an active copper-difluoromethyl species.[2][9]

  • Oxidative Addition: The 2-bromo-thiazole substrate undergoes oxidative addition to the active copper complex, likely forming a Cu(III) intermediate.

  • Reductive Elimination: This key step forms the desired C-CF₂H bond, releasing the 2-(difluoromethyl)thiazole product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

Key Reagents and Experimental Choices
Reagent/ComponentRoleRationale & Field Insights
2-Bromo-thiazole SubstrateA commercially available and stable starting material. The C-Br bond is sufficiently reactive for oxidative addition to the copper center.[10]
(Difluoromethyl)trimethylsilane (TMSCF₂H) CF₂H SourceA user-friendly liquid alternative to gaseous difluoromethyl sources. It offers high reactivity upon activation.
Copper(I) Iodide (CuI) CatalystCuI is an inexpensive and effective catalyst for this type of cross-coupling. It is generally preferred over other copper salts for its consistent performance.[9]
Cesium Fluoride (CsF) ActivatorCsF is highly effective at activating the Si-CF₂H bond due to the high affinity of fluoride for silicon. It must be anhydrous for optimal results.[2]
N,N-Dimethylformamide (DMF) SolventA polar aprotic solvent that is excellent for solubilizing the reagents and facilitating the ionic interactions required for the reaction. Anhydrous DMF is critical.
Inert Atmosphere (N₂ or Ar) Reaction EnvironmentEssential for preventing the oxidation of the Cu(I) catalyst and quenching of any anionic intermediates by atmospheric oxygen or moisture.

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. TMSCF₂H is flammable and reacts with moisture. DMF is a potential irritant. Consult the Safety Data Sheet (SDS) for all reagents before use.

Materials and Equipment
  • 2-Bromo-thiazole (1.0 equiv)

  • Copper(I) Iodide (CuI, 0.1 - 0.2 equiv)

  • Cesium Fluoride (CsF, 2.0 equiv, anhydrous)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H, 1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and a nitrogen or argon gas line with a bubbler

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-thiazole (1.0 equiv), CuI (0.15 equiv), and anhydrous CsF (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the 2-bromo-thiazole.

  • Initiation: While stirring, add TMSCF₂H (1.8 equiv) dropwise via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(difluoromethyl)thiazole.

Expected Results & Data
ParameterValue / Observation
Typical Yield 60-80%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.8 (d, 1H, thiazole-H), ~7.4 (d, 1H, thiazole-H), ~6.8 (t, 1H, J ≈ 56 Hz, -CF₂H )
¹⁹F NMR (CDCl₃) δ ~ -110 to -120 (d, J ≈ 56 Hz)
Mass Spec (EI) Expected molecular ion peak

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI). 2. Wet reagents/solvent (especially CsF and DMF). 3. Insufficient temperature or reaction time.1. Use fresh, high-purity CuI. 2. Ensure CsF is flame-dried under vacuum before use and use anhydrous grade DMF. 3. Increase temperature to 100-110 °C and/or extend reaction time to 24-36 hours.
Formation of Side Products 1. Proto-debromination (replacement of Br with H). 2. Dimerization of the thiazole.1. This can arise from trace moisture. Ensure strictly anhydrous conditions. 2. Use a slightly higher dilution or ensure efficient stirring to disfavor bimolecular reactions.
Difficulty in Purification Co-elution with starting material or impurities.Adjust the polarity of the eluent system for column chromatography. A shallow gradient can often improve separation.

Conclusion

The copper-catalyzed difluoromethylation of 2-bromo-thiazole using TMSCF₂H stands as a highly effective and practical method for synthesizing 2-(difluoromethyl)thiazole. The protocol is characterized by its use of stable, commercially available reagents, operational simplicity, and good yields. This makes the valuable CF₂H-thiazole building block readily accessible to researchers in medicinal chemistry and drug development, paving the way for the exploration of novel therapeutic agents with enhanced pharmacological profiles.

References

  • Hu, J., Zhang, W., & Wang, F. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8449-8453. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. In Organofluorine Chemistry (pp. 259-323). American Chemical Society.
  • Liu, T., Shao, X., Wu, J., & Zhang, X. (2021). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature Chemistry, 13(12), 1216-1222. [Link]

  • Li, Y., Wu, J., & Xiao, J. (2021). Difluoromethylation of Arylsulfonium Salts with TMSCF₂H. Organic Letters, 23(2), 488-492. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8449-8453. [Link]

  • Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 17(10), 2497-2537. [Link]

  • Hu, J., & Zhang, X. (2018). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H. Chemical Communications, 54(71), 9969-9972. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Li, Y., Wu, J., & Xiao, J. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF₂H. Organic Letters, 23(4), 1256-1260. [Link]

  • Verhoog, S., et al. (2019). Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(39), 13896-13900. [Link]

  • Singh, V. K., et al. (2022). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • Liu, T., et al. (2018). Copper-Catalyzed Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 140(38), 11957-11961. [Link]

  • Li, Y., Wu, J., & Xiao, J. (2021). Difluoromethylation of Arylsulfonium Salts with TMSCF₂H. PubMed. [Link]

  • CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-9. [Link]

  • Hu, J., et al. (2015). Copper-Catalyzed Decarboxylative Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. Organic Letters, 18(1), 129-132. [Link]

  • Shen, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

  • Prakash, G. K. S., et al. (2019). C-H Difluoroalkylation of Aldehyde Hydrazones with Functionalized Difluoromethyl Bromides under Copper Catalysis. ACS Catalysis, 9(9), 8193-8198. [Link]

  • Magnier, E., & Billard, T. (2017). The main and recent syntheses of the N-CF₃ motif. Comptes Rendus Chimie, 20(6), 673-685. [Link]

Sources

Application

2-(Difluoromethyl)-4-phenylthiazole as a scaffold for kinase inhibitors

Application Note: Design and Evaluation of 2-(Difluoromethyl)-4-phenylthiazole Kinase Inhibitors Introduction: The Strategic Value of the Scaffold The 2-(difluoromethyl)-4-phenylthiazole moiety represents a sophisticated...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Evaluation of 2-(Difluoromethyl)-4-phenylthiazole Kinase Inhibitors

Introduction: The Strategic Value of the Scaffold

The 2-(difluoromethyl)-4-phenylthiazole moiety represents a sophisticated scaffold in modern kinase inhibitor design, merging the privileged thiazole heterocycle with the unique physicochemical properties of the difluoromethyl (


) group.

While thiazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib , Dabrafenib ), the incorporation of the


 group at the C2 position offers distinct medicinal chemistry advantages over traditional alkyl or amino substituents:
  • Lipophilic Hydrogen Bond Donor: Unlike the chemically inert trifluoromethyl (

    
    ) group, the 
    
    
    
    proton is sufficiently acidic (due to the electron-withdrawing fluorine atoms) to act as a weak hydrogen bond donor. This allows it to interact with carbonyl oxygens in the kinase hinge region (specifically the gatekeeper+1 residue), mimicking the interactions of thiol (-SH) or hydroxyl (-OH) groups without the associated metabolic instability [1].
  • Bioisosterism: The

    
     group acts as a bioisostere for alcohols and thiols, improving membrane permeability by modulating the polar surface area (PSA) while blocking rapid metabolic oxidation (Phase I metabolism) [2].
    
  • Selectivity Tuning: The phenyl ring at the C4 position typically occupies the hydrophobic back-pocket (selectivity pocket) of the kinase ATP-binding site. Modification of this ring allows for tuning selectivity between kinase families (e.g., PI3K vs. CDK).

Chemical Synthesis Protocol

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-haloketone is scalable and tolerates diverse functional groups on the phenyl ring.
Reagents & Materials
  • Starting Material A: 2,2-Difluoro-2-thioacetamide (CAS: 1783954-35-7 or prepared via thionation of difluoroacetamide).

  • Starting Material B:

    
    -Bromoacetophenone (Phenacyl bromide) derivatives (substituted as required for SAR).
    
  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: None required (autocatalytic) or trace molecular iodine (

    
    ).
    
  • Purification: Silica gel chromatography or recrystallization (EtOH/Water).

Step-by-Step Synthesis Workflow
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-2-thioacetamide (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL).

  • Addition: Slowly add the substituted

    
    -bromoacetophenone  (1.0 equiv, 5.0 mmol) to the solution at room temperature.
    
    • Note: The reaction is exothermic. If scaling up (>10g), add the bromide portion-wise to prevent thermal runaway.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The disappearance of the starting thioamide indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

    • Pour the residue into ice-cold saturated aqueous

      
       (50 mL) to neutralize the HBr byproduct.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the 2-(difluoromethyl)-4-phenylthiazole product.

Synthesis_Pathway SM1 2,2-Difluoro- thioacetamide Inter Hydroxy-thiazoline Intermediate SM1->Inter EtOH, Reflux Nu- Attack SM2 α-Bromo- acetophenone SM2->Inter Prod 2-(Difluoromethyl)- 4-phenylthiazole Inter->Prod - H2O - HBr Cyclodehydration

Figure 1: Hantzsch synthesis pathway for the generation of the 2-(difluoromethyl)-4-phenylthiazole scaffold.

Biological Evaluation: Kinase Inhibition Assay

To validate the scaffold as a kinase inhibitor, we utilize the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Target Case Study: PI3K


 (Phosphoinositide 3-kinase alpha), a common target for thiazole-based inhibitors.
Materials
  • Enzyme: Recombinant Human PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Substrate (Phosphatidylinositol-4,5-bisphosphate).

  • ATP: Ultra-pure ATP (10

    
    M final concentration).
    
  • Inhibitor: Synthesized 2-(difluoromethyl)-4-phenylthiazole analogs (dissolved in 100% DMSO).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Assay Protocol
  • Compound Preparation: Prepare a 10-point dose-response curve of the inhibitor in 1X Kinase Buffer (typically 50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS). Final DMSO concentration should be <1%.
    
  • Enzyme Reaction (5

    
    L): 
    
    • Add 2

      
      L of inhibitor solution to a 384-well white low-volume plate.
      
    • Add 2

      
      L of PI3K
      
      
      
      enzyme (optimized concentration, typically 0.5–2 ng/well).
    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 1

      
      L of Substrate/ATP mix to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction (5

    
    L): 
    
    • Add 5

      
      L of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
      
    • Incubate for 40 minutes at RT.

  • Detection (10

    
    L): 
    
    • Add 10

      
      L of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal.
      
    • Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision or GloMax).

  • Data Analysis: Calculate % Inhibition using the formula below and fit to a sigmoidal dose-response curve (GraphPad Prism) to determine

    
    .
    


Cellular Validation: Pathway Signaling

Inhibition of the kinase in vitro must be translated to cellular efficacy. For PI3K inhibitors, the downstream biomarker is Phospho-AKT (Ser473) .

Western Blot Protocol
  • Cell Culture: Seed MCF-7 (PIK3CA mutant) or PC-3 cells in 6-well plates (

    
     cells/well). Allow to adhere overnight.
    
  • Treatment: Treat cells with the inhibitor (0.1, 1.0, 10

    
    M) for 2–4 hours. Include a DMSO control and a positive control (e.g., Alpelisib).
    
  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting:

    • Load 20

      
      g protein per lane on a 4-12% Bis-Tris gel.
      
    • Transfer to PVDF membrane.

    • Primary Antibodies: Rabbit anti-pAKT (Ser473) (1:1000) and Mouse anti-Total AKT (1:1000).

    • Secondary Antibodies: HRP-conjugated anti-Rabbit/Mouse.

  • Result Interpretation: A potent inhibitor will show a dose-dependent decrease in pAKT band intensity while Total AKT remains constant.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Blocked by Inhibitor) PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment & Activation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1 AKT->mTOR Phosphorylation Growth Cell Growth & Survival mTOR->Growth Signaling Inhibitor 2-(Difluoromethyl)- 4-phenylthiazole Inhibitor->PI3K Inhibition

Figure 2: The PI3K/AKT signaling cascade illustrating the point of intervention for the described scaffold.

Structure-Activity Relationship (SAR) Summary

When optimizing this scaffold, the following trends are typically observed:

Structural ModificationEffect on Potency/PropertiesMechanistic Rationale
C2:

(Difluoromethyl)
Optimal Balances H-bond donor capacity (hinge binding) with metabolic stability.
C2:

(Trifluoromethyl)
Decreased PotencyLoss of H-bond donor capability; steric bulk increases.
C2:

(Methyl)
Reduced Metabolic StabilitySusceptible to rapid CYP450 oxidation; weaker binding.
C4: Phenyl (Unsubstituted) Moderate PotencyOccupies hydrophobic pocket but lacks specific interactions.
C4: 4-Fluoro-phenyl Increased Potency Halogen bond or improved lipophilic fit in the back-pocket.
C4: 3-Hydroxyphenyl VariableCan form additional H-bonds but reduces permeability.

References

  • Zafrani, Y. et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry.

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry (Dasatinib).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Method

Application Note: Protocols for the Incorporation of 2-(Difluoromethyl)thiazole into Peptide Mimetics

Executive Summary The development of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, low membrane permeability, and rapid proteolytic degradation. Bioisosteric replacement of labile amide bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, low membrane permeability, and rapid proteolytic degradation. Bioisosteric replacement of labile amide bonds or oxidation-prone side chains with heterocyclic scaffolds is a field-proven optimization strategy. Among these, the 2-(difluoromethyl)thiazole (DFMT) moiety has emerged as a premier structural motif.

This application note provides comprehensive, self-validating protocols for incorporating the DFMT bioisostere into peptide scaffolds. By detailing both bottom-up building block synthesis and late-stage photoredox functionalization, this guide equips medicinal chemists with the mechanistic rationale and step-by-step methodologies required to engineer next-generation peptidomimetics.

Mechanistic Rationale: The DFMT Bioisostere

The strategic selection of DFMT over native amides or unfunctionalized thiazoles is driven by specific physicochemical causalities [1]:

  • Conformational Rigidity: The planar thiazole ring restricts the rotational degrees of freedom, locking the peptide into a bioactive conformation and reducing the entropic penalty upon target binding [2].

  • Proteolytic Shielding: Replacing a cleavable peptide bond with a thiazole heterocycle completely abrogates recognition by endogenous proteases.

  • Lipophilic Hydrogen Bonding: The difluoromethyl (-CF₂H) group acts as a unique bioisostere for hydroxyl, thiol, and amide functional groups. Unlike traditional hydrogen bond donors, the -CF₂H proton is highly lipophilic. This allows the molecule to participate in crucial target-binding interactions without the desolvation penalty typically associated with polar N-H or O-H bonds, drastically improving membrane permeability [1].

Quantitative Physicochemical Profiling

The table below summarizes the theoretical and observed advantages of DFMT incorporation compared to native peptide bonds and simple thiazole mimetics.

PropertyNative Peptide Bond (-CONH-)Unfunctionalized Thiazole2-(Difluoromethyl)thiazole (DFMT)
Hydrogen Bond Donor Yes (Strong, Polar)NoYes (Weak, Lipophilic)
Hydrogen Bond Acceptor YesYes (Nitrogen lone pair)Yes (Nitrogen lone pair & Fluorines)
Proteolytic Half-Life (

)
< 1 hour (Susceptible)> 24 hours (Resistant)> 24 hours (Resistant)
Lipophilicity (LogP contribution) Negative (Hydrophilic)ModerateHigh
Membrane Permeability (

)
PoorModerateExcellent

Strategic Workflow

Depending on the target sequence and available resources, DFMT can be introduced via a bottom-up approach (synthesizing a custom amino acid building block for Solid-Phase Peptide Synthesis) or a top-down approach (late-stage functionalization).

Workflow N1 Commercially Available 4-Bromo-2-(difluoromethyl)thiazole N2 Negishi Cross-Coupling with Jackson's Reagent N1->N2 N3 Fmoc-DFMT-Ala-OH Building Block N2->N3 N4 Solid-Phase Peptide Synthesis (SPPS) N3->N4 N5 DFMT-Peptidomimetic Therapeutic Candidate N4->N5

Fig 1. Bottom-up synthetic workflow for incorporating DFMT into peptidomimetics via SPPS.

Protocol A: Bottom-Up Synthesis of Fmoc-DFMT Building Blocks

Objective: Synthesize an Fmoc-protected, DFMT-containing amino acid (e.g., a histidine or phenylalanine surrogate) for downstream SPPS.

Causality & Rationale: Direct alkylation of thiazoles often leads to undesired N-alkylation and epimerization of the amino acid chiral center. To prevent this, we utilize a Negishi cross-coupling strategy. By converting Fmoc-β-iodo-Ala-OMe into a nucleophilic zinc organometallic species (Jackson's reagent), we enable a highly stereoretentive C-C bond formation with the commercially available electrophile 4-bromo-2-(difluoromethyl)thiazole (CAS: 1783680-29-4) [5].

Step-by-Step Methodology:
  • Zincation (Preparation of Jackson's Reagent):

    • Suspend Zinc dust (3.0 equiv) in dry DMF under an argon atmosphere. Activate the zinc with catalytic iodine (5 mol%) and stir until the color fades.

    • Add Fmoc-β-iodo-Ala-OMe (1.0 equiv) dissolved in DMF dropwise at room temperature. Stir for 45 minutes.

    • Self-Validation Check: Quench a 10 µL aliquot with saturated aqueous

      
       and analyze via LC-MS. The disappearance of the iodine starting material and the presence of the protonated des-iodo species confirms successful zinc insertion.
      
  • Negishi Cross-Coupling:

    • To the active zincate solution, add 4-bromo-2-(difluoromethyl)thiazole (0.9 equiv),

      
       (5 mol%), and SPhos (10 mol%).
      
    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat the reaction to 50°C for 12 hours. The bulky SPhos ligand accelerates the reductive elimination step, coupling the sterically demanding zincate with the electron-deficient thiazole without eroding the chiral center.

  • Saponification:

    • Filter the mixture through Celite, concentrate, and purify the methyl ester intermediate via flash chromatography.

    • Dissolve the intermediate in THF/Water (3:1) and add

      
       (1.2 equiv) at 0°C. Stir for 2 hours to hydrolyze the methyl ester.
      
    • Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over

      
      , and concentrate to yield the final Fmoc-DFMT-Ala-OH building block.
      
    • Self-Validation Check: Perform chiral HPLC against a racemic standard to confirm >98% enantiomeric excess (ee).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate the synthesized Fmoc-DFMT-Ala-OH into a peptide sequence using standard Fmoc/tBu chemistry.

Causality & Rationale: The DFMT side chain introduces significant steric bulk, and the electron-withdrawing nature of the thiazole ring can reduce the nucleophilicity of the adjacent α-amine once deprotected. To overcome this steric and electronic drag, standard HBTU is insufficient. We mandate the use of HATU with HOAt, which generates a highly reactive 7-aza-benzotriazole active ester, accelerating the acylation rate and minimizing deletion sequences.

Step-by-Step Methodology:
  • Resin Swelling & Deprotection:

    • Swell Rink Amide AM resin (loading 0.5 mmol/g) in DMF for 30 minutes.

    • Remove the Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Coupling of the DFMT Building Block:

    • Pre-activate Fmoc-DFMT-Ala-OH (3.0 equiv) and HATU (2.9 equiv) in DMF for 2 minutes.

    • Add DIPEA (6.0 equiv) to the mixture, then immediately transfer to the resin.

    • Agitate at room temperature for 120 minutes (extended coupling time due to steric hindrance).

    • Self-Validation Check: Perform a Kaiser Test. A colorless/yellow bead indicates complete coupling. If blue, repeat the coupling step.

  • Subsequent Elongation & Cleavage:

    • Deprotect the Fmoc group of the incorporated DFMT residue using 20% Piperidine/DMF. Note: Extend the deprotection time to 2 x 15 min due to the steric shielding of the α-amine.

    • Continue sequence elongation.

    • Cleave the final peptide from the resin using TFA/TIPS/

      
       (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
      

Protocol C: Late-Stage Photoredox Difluoromethylation

Objective: Directly functionalize a pre-assembled, unfunctionalized thiazole-containing peptide with a -CF₂H group at the C2 position.

Causality & Rationale: For library generation, synthesizing individual building blocks is inefficient. The Minisci reaction allows for direct C-H functionalization of heterocycles. Traditional thermal radical initiators require harsh heating that degrades delicate peptide bonds. By utilizing a photoredox catalyst (


), we generate the nucleophilic difluoromethyl radical (•CF₂H) from zinc difluoromethanesulfinate (DFMS) at room temperature. The addition of TFA protonates the thiazole ring, lowering its LUMO and directing the radical attack exclusively to the highly electrophilic C2 position [3, 4].

Minisci Photocatalyst Ru(bpy)3(2+) + Blue LED Excitation RadicalGen Zinc Difluoromethanesulfinate Generates •CF2H Radical Photocatalyst->RadicalGen SET Attack Regioselective Attack at Thiazole C2 Position RadicalGen->Attack Addition Oxidation Oxidation & Deprotonation (Rearomatization) Attack->Oxidation PC(III) -> PC(II) Product 2-(Difluoromethyl)thiazole Peptide Mimetic Oxidation->Product

Fig 2. Photoredox-catalyzed Minisci-type late-stage difluoromethylation of thiazole rings.

Step-by-Step Methodology:
  • Reaction Assembly:

    • In a 10 mL Schlenk tube, dissolve the purified thiazole-containing peptide (0.1 mmol) in a mixture of DMSO/Water (4:1, 2 mL).

    • Add Zinc difluoromethanesulfinate (DFMS, 3.0 equiv),

      
       (2 mol%), and tert-butyl hydroperoxide (TBHP, 2.0 equiv) as the terminal oxidant.
      
    • Add Trifluoroacetic acid (TFA, 1.5 equiv) to protonate the thiazole.

  • Photocatalysis:

    • Degas the solution via sparging with Argon for 10 minutes.

    • Irradiate the reaction mixture with a 450 nm Blue LED (e.g., Kessil lamp) at room temperature for 4–6 hours under continuous stirring.

  • Purification & Validation:

    • Quench the reaction by diluting with water and filter through a 0.22 µm syringe filter.

    • Purify the crude mixture via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Self-Validation Check: Perform high-resolution MS/MS sequencing. The addition of +50 Da (CF₂H) localized specifically to the thiazole-containing fragment ion confirms successful and regioselective functionalization.

References

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PubMed Central (PMC). URL:[Link]

  • Thiazoles in Peptides and Peptidomimetics. The University of Queensland eSpace. URL:[Link]

  • Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. PubMed Central (PMC). URL:[Link]

  • Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society (ACS). URL:[Link]

Application

Scalable Process Chemistry for the Synthesis of 2-Difluoromethyl-4-Phenylthiazole

An Application Note for Drug Development Professionals Abstract The 2-difluoromethyl-4-phenylthiazole scaffold is a privileged motif in modern medicinal chemistry, combining the metabolic stability and unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The 2-difluoromethyl-4-phenylthiazole scaffold is a privileged motif in modern medicinal chemistry, combining the metabolic stability and unique electronic properties of the difluoromethyl group with the proven pharmacophoric character of the thiazole ring. The difluoromethyl (CF2H) group, in particular, serves as a lipophilic bioisostere for hydroxyl or thiol functionalities, enhancing membrane permeability and metabolic resilience, making it a critical component in next-generation therapeutics.[1] This document provides a detailed, scalable, and robust chemical process for the synthesis of 2-difluoromethyl-4-phenylthiazole, designed for researchers and drug development professionals. We focus on the well-established Hantzsch thiazole synthesis, optimized for process scale-up, with an emphasis on reaction efficiency, safety, and the use of purification techniques amenable to manufacturing environments.

Introduction and Strategic Rationale

The development of a scalable synthetic route is a critical bottleneck in the transition from a laboratory-scale discovery to a clinical-grade pharmaceutical agent. The target molecule, 2-difluoromethyl-4-phenylthiazole, presents a unique synthetic challenge: the efficient and controlled incorporation of the difluoromethyl group onto the thiazole core.

The classical and most reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[2][3][4][5] This condensation reaction between an α-haloketone and a thioamide is renowned for its reliability and broad substrate scope. For the synthesis of our target compound, this translates to the reaction between 2-bromoacetophenone and 2,2-difluorothioacetamide.

Our process-oriented approach prioritizes:

  • Convergent Synthesis: Utilizing the Hantzsch reaction allows for a highly convergent route, maximizing efficiency.

  • Scalable Purification: Avoiding chromatographic purification in favor of crystallization and extraction is paramount for large-scale production.

  • Reagent Availability and Safety: Selecting readily available or easily synthesized precursors and understanding the hazards associated with reagents like α-haloketones.

The primary strategic consideration is the availability and handling of the key intermediates. While 2-bromoacetophenone is a common commercial reagent, 2,2-difluorothioacetamide is less common and its preparation is a key enabling step for the overall process.

The Hantzsch Thiazole Synthesis: Mechanism and Process Optimization

The Hantzsch synthesis proceeds via a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is key to optimizing reaction conditions for scale.

Hantzsch_Mechanism

Key Process Parameters and Justification:
  • Solvent Selection: Ethanol is the solvent of choice for this protocol.

    • Expertise & Experience: Ethanol provides excellent solubility for both the polar thioamide and the less polar α-haloketone. Its boiling point (78 °C) allows for a sufficient reaction temperature to drive the dehydration step without requiring high-pressure equipment. Furthermore, it is a relatively green, cost-effective, and low-toxicity solvent, which are critical considerations in process chemistry.

  • Temperature Control: The reaction is run at reflux.

    • Expertise & Experience: Heating is necessary to overcome the activation energy for the cyclization and final dehydration steps. Running at reflux provides consistent temperature control without complex equipment. Monitoring the reaction progress by TLC or HPLC is crucial to avoid prolonged heating, which can lead to side-product formation and decomposition.

  • Work-up and Isolation: The protocol is designed around a non-chromatographic work-up.

    • Trustworthiness: Upon cooling and pH adjustment, the product conveniently precipitates from the reaction mixture. This allows for isolation by simple filtration, a highly scalable and reproducible unit operation. The subsequent recrystallization from a suitable solvent system (e.g., ethanol/water) ensures high purity without the material loss and solvent waste associated with column chromatography.

Detailed Experimental Protocol

This protocol describes the condensation step to form the final product. The synthesis of the requisite 2,2-difluorothioacetamide is a separate process that can be achieved from 2,2-difluoroacetic acid derivatives.

Reagent and Materials Table
ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
2-Bromoacetophenone199.0420.00.1001.0
2,2-Difluorothioacetamide111.1212.20.1101.1
Ethanol (200 Proof)46.07250 mL--
Saturated NaHCO₃ (aq)-~150 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromoacetophenone (20.0 g, 0.100 mol) and ethanol (250 mL). Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add 2,2-difluorothioacetamide (12.2 g, 0.110 mol) to the solution in one portion.

    • Causality: A slight excess of the thioamide (1.1 eq) is used to ensure complete consumption of the more expensive and lachrymatory 2-bromoacetophenone.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. The reaction is typically complete within 3-5 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. A precipitate may begin to form. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the mixture is neutral (pH ~7-8).

    • Causality: Neutralization quenches the hydrobromic acid (HBr) byproduct formed during the reaction, which improves product stability and aids in its precipitation.

  • Isolation: Cool the neutralized slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. A pale yellow solid is typically obtained.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water dropwise until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum to yield 2-difluoromethyl-4-phenylthiazole as a crystalline solid.

Expected Results
ParameterTypical Value
Yield 80-90%
Purity (HPLC) >99%
Melting Point 65-68 °C[6]
Appearance Off-white to pale yellow crystalline solid

Process Workflow and Safety

Scalable Workflow Diagram

The following diagram illustrates the logical flow of the process, emphasizing scalable unit operations.

Process_Workflow

Critical Safety Considerations
  • 2-Bromoacetophenone: This reagent is a potent lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Byproducts: The reaction generates HBr, which is a corrosive acid. The neutralization step should be performed slowly and carefully to control any gas evolution.

  • Solvent Handling: Ethanol is flammable. Ensure all heating is done using controlled heating mantles or oil baths and that no ignition sources are present.

Conclusion

This application note details a robust and scalable process for the synthesis of 2-difluoromethyl-4-phenylthiazole via the Hantzsch thiazole synthesis. By focusing on process-friendly conditions and purification methods, this protocol provides a reliable foundation for the large-scale production required for advanced drug development programs. The method is high-yielding, uses readily accessible starting materials (with a note on the synthesis of the key thioamide intermediate), and prioritizes safety and operational simplicity, making it suitable for technology transfer to a manufacturing setting.

References

  • Hantzsch Thiazole Synthesis Overview. A review discussing the synthesis of thiazole derivatives, including the Hantzsch method. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1846914][3]

  • Difluoromethylation in Medicinal Chemistry. An article highlighting the importance and methods of introducing the difluoromethyl group into organic molecules. Synfacts. [URL: not directly available, general topic reference]
  • Process Chemistry of Heterocyclic Compounds. A general reference on the considerations for scaling up the synthesis of heterocyclic molecules. American Chemical Society. [URL: https://pubs.acs.org/journal/oprd]
  • Synthesis of 2-amino-4-phenylthiazole derivatives. An article describing the synthesis of related thiazole structures. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/issue/view/289][7]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. A resource detailing the utility and methods for difluoromethylation. BOC Sciences. [URL: https://www.bocsci.com/blog/difluoromethylation-chemistry-a-strategic-tool-for-next-generation-pharmaceuticals/][1]

  • Hantzsch Thiazole Synthesis Mechanism. A diagram and explanation of the Hantzsch reaction mechanism. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-mechanism-of-Hantzsch-thiazole-synthesis_fig3_335029924][4]

  • Environmentally Benign Synthesis of Phenylthiazoles. A paper describing green chemistry approaches to thiazole synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/236166014_An_environmentally_Benign_Synthesis_of_2-Cyanomethyl-4-Phenylthiazoles_under_FocusedMicrowave_Irradiation][8]

  • Synthesis of 2-methyl-4-phenyl-1,3-thiazole. A database entry with properties for a related compound. Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-1826-16-0.html][6]

  • Process for preparing thiazole derivatives. A patent describing industrial processes for thiazole synthesis. Google Patents. [URL: https://patents.google.com/patent/US20170240541A1/en][9]

  • Synthesis of novel 2-amino thiazole derivatives. A publication detailing the Hantzsch method for substituted thiazoles. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-novel-2-amino-thiazole-derivatives.pdf][5]

  • One-Pot Synthesis of Hantzsch Thiazole Derivatives. An article on efficient, catalyzed synthesis of thiazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/22/5/767][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-CF2H and 5-CF2H Thiazole Isomers

Welcome to the Technical Support Center for advanced chromatographic separations. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic separations. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the isolation of fluorinated positional isomers—specifically, 2-(difluoromethyl)thiazole and 5-(difluoromethyl)thiazole.

Because these isomers possess nearly identical molecular weights, boiling points, and lipophilicity (LogP), conventional purification methods often fail. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve baseline resolution and scale up your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: Why do 2-CF2H and 5-CF2H thiazole isomers co-elute as a single broad peak on my standard C18 column? A1: Conventional C18 columns separate molecules based almost exclusively on dispersive hydrophobic interactions (partitioning). Because the difluoromethyl (-CF2H) group contributes identically to the overall hydrophobicity regardless of whether it is at the 2-position or the 5-position of the thiazole ring, their partitioning into the C18 alkyl chains is indistinguishable. To separate them, you must exploit their electronic and steric differences rather than their hydrophobicity.

Q2: Which stationary phase provides the best baseline separation for these fluorinated isomers? A2: We strongly recommend switching to a Pentafluorophenyl (PFP) stationary phase. As detailed by [1], PFP columns offer orthogonal retention mechanisms that C18 columns lack. The highly electronegative perfluorinated ring of the PFP phase interacts with the thiazole isomers via:

  • 
     Interactions:  The electron-deficient PFP ring engages in charge-transfer interactions with the thiazole ring.
    
  • Dipole-Dipole Interactions: The 2-position (between N and S) and the 5-position (adjacent to S) have vastly different local dipole moments when substituted with a -CF2H group. PFP phases are highly sensitive to these dipole variations.

  • Fluorous Affinity: Specific fluorine-fluorine steric recognition occurs between the stationary phase and the -CF2H group.

Q3: I switched to a PFP column, but I am still not getting baseline resolution using an Acetonitrile/Water gradient. What is the mechanistic cause? A3: The failure lies in your choice of organic modifier. Acetonitrile (ACN) is a


-electron-rich solvent. In a PFP system, ACN actively competes with the aromatic thiazole analytes for the 

interaction sites on the stationary phase, effectively masking the column's unique shape selectivity. Solution: Replace Acetonitrile with Methanol (MeOH) . Methanol is protic and lacks

-electrons, allowing the

and dipole interactions between the PFP phase and your isomers to dominate, drastically improving resolution.

Q4: How can I scale this up for multi-gram purification without excessive solvent consumption? A4: For preparative scale-up, Supercritical Fluid Chromatography (SFC) is the industry standard. Using supercritical CO


 combined with a Methanol co-solvent on an achiral 2-Ethylpyridine (2-EP) or PFP column leverages high diffusivity and low viscosity. This allows for flow rates 3–5 times faster than HPLC, rapid fraction recovery (since CO

evaporates instantly), and excellent resolution of dipole-driven isomers.

Part 2: Chromatographic Workflow & Visualization

The following diagram outlines the logical decision tree for troubleshooting and optimizing the separation of fluorinated thiazole isomers.

IsomerPurification Step1 Analyze Isomer Mixture (2-CF2H & 5-CF2H Thiazole) Step2 Screen C18 Column (Hydrophobic Partitioning) Step1->Step2 Decision1 Resolution (Rs) > 1.5? Step2->Decision1 Step3 Switch to PFP Column (Fluorine & Dipole Interactions) Decision1->Step3 No (Co-elution) Step5 Proceed to Preparative HPLC / SFC Scale-up Decision1->Step5 Yes Step4 Optimize Mobile Phase (Replace ACN with Methanol) Step3->Step4 Decision2 Resolution (Rs) > 1.5? Step4->Decision2 Decision2->Step5 Yes

Logical workflow for resolving 2-CF2H and 5-CF2H thiazole isomers via stationary phase selection.

Part 3: Quantitative Performance Data

The table below summarizes the expected quantitative performance metrics when screening different chromatographic systems for 2-CF2H and 5-CF2H thiazole isomers.

Stationary PhaseMobile Phase (Organic)Primary Retention MechanismSelectivity (

)
Resolution (

)
Suitability for Scale-up
C18 (Alkyl) AcetonitrileHydrophobic Partitioning1.02< 1.0 (Co-elution)Poor
PFP (Fluoro) Acetonitrile

, Dipole, Fluorous
1.151.2 (Partial)Moderate
PFP (Fluoro) Methanol

, Dipole, Fluorous
> 1.30> 2.0 (Baseline)Excellent
SFC (2-EP) Methanol / CO

H-bonding, Dipole> 1.40> 2.5 (Baseline)Optimal (Multi-gram)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must pass the System Suitability Test (SST) before proceeding to the purification phase.

Protocol A: Analytical PFP-HPLC Screening & System Validation

This protocol establishes the baseline separation parameters required before committing to preparative purification.

Materials:

  • Column: Phenomenex Luna PFP(2) or Thermo Accucore PFP (e.g., 150 x 4.6 mm, 3 µm)[2].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

Step-by-Step Methodology:

  • System Equilibration: Flush the PFP column with 95% Mobile Phase A and 5% Mobile Phase B for 10 column volumes (CV) at a flow rate of 1.0 mL/min.

  • Gradient Design: Program a shallow linear gradient from 5% B to 60% B over 15 minutes. (A shallow gradient maximizes the dipole-dipole interaction time).

  • System Suitability Test (SST) - Critical Validation Step:

    • Inject 5 µL of a 1:1 analytical standard mixture of pure 2-CF2H and 5-CF2H thiazole (1 mg/mL).

    • Validation Criteria: The system is validated for crude sample injection ONLY if the calculated analytical resolution (

      
      ) is 
      
      
      
      1.5, and the peak symmetry factor (
      
      
      ) for both peaks is between 0.9 and 1.2.
    • Troubleshooting: If

      
      , decrease the gradient slope (e.g., 5% to 40% B over 20 mins) or lower the column temperature to 20°C to enhance steric recognition.
      
  • Sample Injection: Once the SST passes, inject the crude synthetic mixture. Monitor UV absorbance at 254 nm (optimal for the thiazole chromophore).

Protocol B: Preparative SFC Scale-Up

Once analytical resolution is confirmed, transfer the method to SFC for high-throughput, low-solvent purification.

Step-by-Step Methodology:

  • Stationary Phase Selection: Install a 2-Ethylpyridine (2-EP) or PFP preparative SFC column (e.g., 250 x 21.2 mm, 5 µm).

  • Parameter Setup:

    • Co-solvent: 100% Methanol.

    • Main Fluid: Supercritical CO

      
      .
      
    • Back Pressure Regulator (BPR): Set to 120 bar to maintain supercritical fluid density.

    • Temperature: 35°C.

  • Isocratic Optimization (Self-Validation): Run a series of 5 isocratic scouting runs (e.g., 5%, 10%, 15%, 20%, 25% Methanol co-solvent).

    • Validation Criteria: Select the highest co-solvent percentage that maintains an

      
      . This ensures maximum solubility and throughput without sacrificing purity.
      
  • Stacked Injections: Utilize the selected isocratic method to perform stacked injections (injecting the next sample before the previous run finishes eluting) to purify multi-gram quantities efficiently.

  • Fraction Recovery: Collect fractions directly into vessels containing a small volume of Methanol to prevent aerosolization losses during CO

    
     depressurization.
    

Part 5: References

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • Phenomenex. "Luna PFP(2) Technical Specifications and Retention Mechanisms." Phenomenex Products. Available at: [Link]

  • Advanced Chromatography Technologies (ACE). "ACE C18-PFP Technical Brochure: Leveraging Selectivity for Isomer Separation." ACE HPLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(Difluoromethyl)thiazole Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(difluoromethyl)thiazole intermediates. This guide provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(difluoromethyl)thiazole intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis, stability, and handling of these valuable but sensitive compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly identify and resolve your challenges.

Issue 1: Low Yields and Reaction Stagnation

Question: My reaction to synthesize a 2-(difluoromethyl)thiazole derivative is resulting in very low yields or fails to proceed to completion. What are the most likely causes?

Answer: Low conversion is a frequent challenge, often rooted in suboptimal reaction conditions that fail to account for the unique electronic nature of fluorinated intermediates. The primary factors to investigate are solvent choice and intermediate stability.

  • Solvent Incompatibility: The choice of solvent is critical. The reaction mechanism, whether it involves charged intermediates or nonpolar transition states, dictates the optimal solvent environment. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often effective.[1][2] For instance, in reactions proceeding through charged intermediates, such as a Hantzsch-type synthesis, polar solvents are known to lower the activation energy and accelerate the reaction rate.[3] If your reactants have poor solubility, the reaction may be diffusion-limited, severely impacting the rate.[3]

  • Intermediate Decomposition: The 2-(difluoromethyl)thiazole core can be susceptible to decomposition, especially under harsh conditions. An unexpected ring-opening reaction can sometimes occur as a competing pathway to the desired nucleophilic aromatic substitution (SNAr).[1][4] This is a critical point; if your intermediate is degrading faster than it reacts, yields will inevitably be poor. Monitoring the reaction mixture over time with an appropriate analytical technique is essential.

  • Inadequate Activation: In many thiazole syntheses, an acid or base is required to activate the substrates or facilitate cyclization.[2] Ensure that the catalyst or reagent is appropriate for your specific transformation and that its pKa is suitable for the reaction medium.

Issue 2: Confirmed Intermediate Decomposition

Question: I have analytical evidence (¹⁹F NMR, LC-MS) that my 2-(difluoromethyl)thiazole intermediate is decomposing during the reaction or workup. How can I enhance its stability?

Answer: This is a central challenge when working with this class of compounds. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the thiazole ring, altering its stability.[5]

The most critical factor to control is the solvent environment. The polarity and protic nature of the solvent can either stabilize the intermediate or promote undesired degradation pathways.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice. They can stabilize polar intermediates or transition states without participating in proton transfer reactions that might initiate decomposition. DMF, for example, has been successfully used in difluoromethylation reactions of benzothiazoles.[1]

  • Less Polar Solvents (e.g., DCM, 1,4-Dioxane): These can be advantageous when trying to suppress side reactions that are accelerated in more polar environments. In a Brønsted acid-mediated thiazole synthesis, DCM at a controlled temperature (40 °C) was identified as the optimal solvent, outperforming more polar options.[2]

  • Protic Solvents (e.g., Ethanol, Methanol): Exercise caution with protic solvents. While common in organic synthesis, their ability to act as hydrogen bond donors can be detrimental. The difluoromethyl group itself can act as a lipophilic hydrogen bond donor, and interactions with a protic solvent can alter its reactivity profile.[4] Furthermore, if any intermediates are acid- or base-sensitive, a protic solvent can facilitate their decomposition.

Below is a troubleshooting workflow to address intermediate instability.

G start Decomposition Observed q_solvent What is the reaction solvent? start->q_solvent protic Protic Solvent (e.g., EtOH, MeOH) q_solvent->protic Protic aprotic_polar Polar Aprotic (e.g., DMF, ACN) q_solvent->aprotic_polar Polar Aprotic aprotic_nonpolar Nonpolar Aprotic (e.g., Toluene, DCM) q_solvent->aprotic_nonpolar Nonpolar Aprotic action_protic Action: Switch to a polar aprotic solvent (e.g., ACN, DCM) to prevent undesired protonolysis. protic->action_protic action_polar Action: Lower reaction temperature. If decomposition persists, try a less polar solvent like DCM or Dioxane. aprotic_polar->action_polar action_nonpolar Action: Consider if a more polar solvent is needed to stabilize a charged intermediate. If not, focus on temperature and reagent stoichiometry. aprotic_nonpolar->action_nonpolar end_state Stability Improved action_protic->end_state action_polar->end_state action_nonpolar->end_state

Caption: Troubleshooting workflow for intermediate decomposition.

Frequently Asked Questions (FAQs)

Q1: Which general class of solvents is recommended for reactions involving 2-(difluoromethyl)thiazole intermediates and why?

A1: Generally, polar aprotic solvents are the most reliable starting point. This class includes solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and Dichloromethane (DCM). The rationale is twofold:

  • Stabilization: They possess a significant dipole moment, which allows them to stabilize charged or highly polar intermediates and transition states, often accelerating the desired reaction.[3]

  • Inertness: They lack acidic protons, which prevents them from participating in unwanted side reactions like protonation of sensitive functional groups or solvolysis, which could lead to decomposition.[6]

The optimal choice, however, is always substrate-dependent. It is highly recommended to perform a solvent screen to identify the best medium for your specific reaction.[7][8]

Table 1: Solvent Selection Guide for 2-(Difluoromethyl)thiazole Reactions

SolventClassPolarity (Dielectric Const.)Key Characteristics & Use CasesPotential Issues
DMF Polar Aprotic36.7Excellent solvating power for a wide range of reagents. Often used for SNAr reactions.[1]High boiling point can make removal difficult; potential for decomposition at high temps.
DCM Polar Aprotic9.1Lower boiling point, easy to remove. Good for reactions sensitive to high polarity.[2]Can be less effective at solvating ionic reagents.
Acetonitrile Polar Aprotic37.5Highly polar, good for stabilizing charged species.[9]Can be susceptible to hydrolysis under strong acidic/basic conditions.
Ethanol Polar Protic24.6Can facilitate proton transfer; useful in some Hantzsch syntheses.[3]Risk of acting as a nucleophile or promoting acid/base-catalyzed decomposition.
Toluene Nonpolar2.4Useful for reactions proceeding through nonpolar transition states.Poor solubility for polar or ionic starting materials.

Q2: How does the difluoromethyl group specifically influence the stability and reactivity of the thiazole ring?

A2: The -CF₂H group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several profound effects:

  • Increased Acidity: It increases the acidity of the C-H proton on the difluoromethyl group itself.

  • Electrophilicity of the Ring: It deactivates the thiazole ring towards electrophilic attack but strongly activates the C-2 position for nucleophilic aromatic substitution (SNAr) . This is often the desired reaction pathway.[4]

  • Potential for Ring-Opening: Paradoxically, this strong activation can also make the ring susceptible to cleavage. Certain nucleophiles may attack the sulfur atom or another position, initiating a cascade that leads to ring-opening, a phenomenon that has been documented for related benzothiazole systems.[1][4] This represents a key instability pathway.

G Start 2-Substituted Thiazole Intermediate + Nucleophile (Nu⁻) Pathway1 Desired Pathway: SNAr at C-2 Start->Pathway1 Controlled Conditions Pathway2 Competing Pathway: Ring-Opening Start->Pathway2 Harsh Conditions or Incompatible Nucleophile/Solvent Product1 2-(Difluoromethyl)thiazole Product Pathway1->Product1 Product2 Degradation Products Pathway2->Product2

Caption: Competing reaction pathways for thiazole intermediates.

Q3: What are the essential safety precautions when handling fluorinated heterocyclic compounds?

A3: While 2-(difluoromethyl)thiazole intermediates are not as hazardous as reagents like elemental fluorine gas, all fluorinated organic compounds should be handled with care.[10]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds or dust.

  • Thermal Stability: Be aware that some polyfluorinated compounds can decompose at high temperatures to release toxic gases (e.g., HF). Avoid excessive heating unless the thermal stability of your specific compound is known.

  • Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's hazardous waste protocols.

Experimental Protocols
Protocol 1: Monitoring Intermediate Stability via ¹⁹F NMR Spectroscopy

This protocol provides a reliable method for quantifying the concentration of your fluorinated intermediate over time, allowing you to assess its stability under various solvent and temperature conditions.

Principle: ¹⁹F NMR is a highly sensitive and quantitative technique for fluorine-containing molecules. By adding a stable, known amount of an internal standard, the concentration of the target molecule can be accurately determined by comparing the integration of their respective signals.[1]

Materials:

  • Reaction vessel (NMR tube or vial)

  • Your 2-(difluoromethyl)thiazole intermediate

  • Solvent to be tested (e.g., DMSO-d₆, CDCl₃, CD₃CN)

  • Internal Standard (e.g., trifluorotoluene, fluorobenzene)

  • NMR spectrometer

Procedure:

  • Prepare the Stock Solution: Accurately weigh a sample of your 2-(difluoromethyl)thiazole intermediate and the internal standard (e.g., trifluorotoluene) and dissolve them in a known volume of the deuterated solvent to be tested. The molar ratio should be approximately 1:1.

  • Acquire Initial Spectrum (t=0): Transfer the solution to an NMR tube. Acquire a quantitative ¹⁹F NMR spectrum immediately. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5-7 times the longest T₁ value) for accurate integration.

  • Incubate under Test Conditions: Subject the NMR tube or a parallel sample to the desired experimental conditions (e.g., heat to 60 °C).

  • Acquire Time-Point Spectra: At regular intervals (e.g., 1h, 2h, 4h, 8h), cool the sample to room temperature and acquire another quantitative ¹⁹F NMR spectrum.

  • Data Analysis:

    • For each spectrum, integrate the signal for your intermediate and the signal for the internal standard.

    • Calculate the relative molar amount of your intermediate at each time point using the formula: M_intermediate = (Integration_intermediate / Integration_standard) * M_standard

    • Plot the concentration of the intermediate versus time to determine the rate of decomposition.

Self-Validation: The concentration of the internal standard should remain constant across all time points. Any significant decrease in its integration indicates a problem with the experiment (e.g., evaporation, reaction of the standard).

Protocol 2: Representative Synthesis of a 2-(Difluoromethyl)benzothiazole via SₙAr

This protocol is adapted from literature procedures and illustrates a common synthetic route.[1][4]

Reaction: Nucleophilic substitution of a 2-(methylsulfonyl)benzothiazole with a difluoromethyl nucleophile.

Materials:

  • 2-(Methylsulfonyl)benzothiazole (1.0 mmol)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (3.0 mmol)

  • Potassium tert-butoxide (t-BuOK) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Setup: Add 2-(methylsulfonyl)benzothiazole (1.0 mmol) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir to dissolve the starting material.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Carefully add potassium tert-butoxide (3.0 mmol) to the solution.

  • Nucleophile Addition: Slowly add (difluoromethyl)trimethylsilane (3.0 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(difluoromethyl)benzothiazole.

References
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available at: [Link]

  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Semantic Scholar. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. dokumen.tips. Available at: [Link]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available at: [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. Available at: [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. ResearchGate. Available at: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]

  • Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. Available at: [Link]

  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate. Available at: [Link]

  • Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. MDPI. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Semantic Scholar. Available at: [Link]

  • Solvent Effects in Intramolecular Diels-Alder Reactions of 2-Furfuryl Methyl Fumarates. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. j-stage.jst.go.jp. Available at: [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. National Center for Biotechnology Information. Available at: [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Thiazoles with Volatile Difluoroacetic Acid Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on thiazole synthesis, with a specific focus on the challenges presented by volatile difluoroacetic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on thiazole synthesis, with a specific focus on the challenges presented by volatile difluoroacetic acid derivatives. This guide is structured to provide practical, in-depth solutions to common experimental hurdles, ensuring both procedural success and laboratory safety.

The introduction of the difluoromethyl group (CHF2) is a critical strategy in medicinal chemistry, as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] However, the reagents used to introduce this moiety, such as difluoroacetic acid (DFAA) and its anhydride (DFAA), are volatile and require specialized handling. This guide provides troubleshooting advice and frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of difluoromethyl-substituted thiazoles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue, often stemming from the physical properties of the difluoroacetylating agents or suboptimal reaction conditions.[2][3]

Potential Cause 1: Loss of Volatile Reagent

Difluoroacetic anhydride has a low boiling point and can be lost to evaporation, leading to incorrect stoichiometry and reduced product formation.

  • Solution:

    • Reaction Setup: Employ a sealed reaction vessel (e.g., a pressure tube) or a well-sealed flask equipped with a reflux condenser. Ensure all joints are properly greased and sealed. For reactions at or above room temperature, a condenser is essential.[4]

    • Temperature Control: Maintain the lowest effective temperature for the reaction. Consider running initial trials at 0 °C or room temperature before carefully increasing the heat.[2]

    • Reagent Addition: If the reaction is exothermic, add the difluoroacetic anhydride dropwise via a syringe to a cooled solution of the substrate to control the reaction rate and minimize temperature spikes.

Potential Cause 2: Incomplete Acylation or Thionation

If your synthesis involves creating a difluoroacetylated amide intermediate, incomplete acylation will directly impact the yield of the final thiazole.

  • Solution:

    • Reagent Choice: Difluoroacetic anhydride is a powerful acylating agent. If using difluoroacetic acid, an activating agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is necessary to form the reactive intermediate.[5]

    • Monitor Conversion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the conversion of the starting amine to the amide intermediate before proceeding to the cyclization step.

    • Stoichiometry: Ensure at least a stoichiometric amount of the acylating agent is used. A slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion, but a large excess can complicate purification.

Potential Cause 3: Side Reactions

Side reactions, such as the formation of isomeric byproducts, can significantly lower the yield of the desired thiazole.[3]

  • Solution:

    • pH Control: The Hantzsch thiazole synthesis can be sensitive to pH.[6] In some cases, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazoles.[2][3] Using a non-nucleophilic base can sometimes buffer the reaction and improve selectivity.

    • Purity of Starting Materials: Impurities in the starting thioamide or α-haloketone can lead to unwanted side products.[2] Ensure all starting materials are pure before beginning the synthesis.

Q2: I am having difficulty purifying my final thiazole product. What are the best practices?

Purification of fluorinated compounds can be challenging due to their unique physical properties, including potential volatility.

Potential Issue 1: Loss of Product During Solvent Removal

If the final thiazole product has a low molecular weight, it may be volatile enough to be lost during solvent removal on a rotary evaporator.

  • Solution:

    • Controlled Evaporation: Remove the solvent under reduced pressure at low temperatures. Avoid heating the water bath excessively.

    • Alternative Workup: If possible, precipitate the product from the reaction mixture. Many thiazole hydrohalide salts can be neutralized with a weak base (e.g., 5% sodium carbonate solution) to precipitate the neutral, often less soluble, product, which can then be collected by filtration.[2][7]

Potential Issue 2: Co-elution During Chromatography

Fluorinated compounds can have different polarity profiles compared to their non-fluorinated analogs, sometimes leading to difficult separations.

  • Solution:

    • Solvent System Optimization: Experiment with a range of solvent systems for column chromatography. A gradient elution might be necessary to separate the product from closely-eluting impurities.

    • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling difluoroacetic acid and its anhydride?

Both difluoroacetic acid (DFAA) and difluoroacetic anhydride (DFAA) are corrosive and require careful handling in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][11]

  • Handling: These reagents cause severe skin burns and eye damage.[8] Avoid inhalation of vapors.[12] Use a syringe or cannula for transfers and ensure all glassware is dry, as the anhydride is moisture-sensitive.

  • Spill & Waste: Have an appropriate spill kit ready. Neutralize small spills with sodium bicarbonate. Dispose of all waste according to your institution's hazardous waste protocols.[10]

Q2: Should I use difluoroacetic acid or difluoroacetic anhydride for my acylation step?

The choice depends on the reactivity of your substrate and the desired reaction conditions.

  • Difluoroacetic Anhydride (DFAA): This is a highly reactive acylating agent and does not require an additional coupling reagent.[13] It is ideal for less nucleophilic amines but is more volatile and sensitive to moisture.

  • Difluoroacetic Acid (DFAA): This reagent is less expensive and less volatile, making it easier to handle.[14] However, it requires activation with a coupling reagent (e.g., EDC, HATU, T3P) to form an amide bond, which adds a step and requires removal of coupling byproducts.[5][15]

Q3: What is the general mechanism for the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic and reliable method for forming thiazole rings.[6][7]

  • Nucleophilic Attack: The reaction begins with an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone.[16]

  • Cyclization: This is followed by an intramolecular condensation, where the nitrogen of the thioamide attacks the ketone's carbonyl carbon.[7]

  • Dehydration: A molecule of water is eliminated to form a thiazoline intermediate.

  • Aromatization: The thiazoline then aromatizes to the final, stable thiazole product.[16]

The aromaticity of the thiazole ring is a strong thermodynamic driving force for the reaction.[16]

Visualizations & Protocols

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in thiazole synthesis.

TroubleshootingWorkflow Start Problem: Low Yield CheckVolatility Is the difluoro-reagent volatile? Start->CheckVolatility CheckConversion Is starting material conversion low? Start->CheckConversion CheckPurity Are multiple side products observed? Start->CheckPurity VolatilitySolution1 Use Sealed Tube or Efficient Condenser CheckVolatility->VolatilitySolution1 Yes VolatilitySolution2 Lower Reaction Temperature CheckVolatility->VolatilitySolution2 Yes ConversionSolution1 Verify Reagent Activity (e.g., use anhydride or add coupling agent for acid) CheckConversion->ConversionSolution1 Yes ConversionSolution2 Increase Reaction Time or Temperature (Carefully) CheckConversion->ConversionSolution2 Yes ConversionSolution3 Check Stoichiometry CheckConversion->ConversionSolution3 Yes PuritySolution1 Purify Starting Materials CheckPurity->PuritySolution1 Yes PuritySolution2 Optimize pH / Use Buffer CheckPurity->PuritySolution2 Yes HantzschSynthesis Thioamide Thioamide (R1-C(S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 + Haloketone α-Haloketone (R2-C(O)CH2X) Haloketone->Intermediate1 Thiazoline Cyclized Thiazoline Intermediate Intermediate1->Thiazoline Intramolecular Cyclization Thiazole Final Thiazole Product Thiazoline->Thiazole - H2O (Dehydration & Aromatization)

Caption: The general reaction pathway for Hantzsch thiazole synthesis.

Key Experimental Protocol: Amide Coupling with Difluoroacetic Acid

This protocol describes a general procedure for forming a difluoroacetamide intermediate using difluoroacetic acid and a common coupling reagent, EDC.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Difluoroacetic acid (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) and difluoroacetic acid (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HOBt (0.1 eq), followed by the dropwise addition of DIPEA (2.0 eq). Stir for 5 minutes.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude difluoroacetamide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Note: The use of HOBt can help to suppress side reactions and improve coupling efficiency. [5]

Data Summary Table

The choice of acylating agent and conditions can significantly impact reaction outcomes.

ReagentActivating AgentTypical TemperatureProsCons
Difluoroacetic Anhydride None required0 °C to refluxHighly reactive, high yieldingVolatile, moisture-sensitive, corrosive
Difluoroacetic Acid Carbodiimide (EDC, DCC)0 °C to RTLess volatile, easier to handleRequires coupling agent, generates byproducts
Difluoroacetic Acid Phosphonium (PyBOP)0 °C to RTHigh efficiency, low racemizationMore expensive, generates phosphine oxide waste

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Boultadakis, E. et al. (2018).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Wang, X. et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8554-8558. Available at: [Link]

  • CN115745785A - Synthesis method of difluoroacetic anhydride. (2023).
  • Stephenson, N. et al. (1961). Purification of Fluorine by Distillation. Journal of The Franklin Institute.
  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • TCI Chemicals. (2024).
  • Kosak, A. I., & Hartough, H. D. (1955). 2-ACETYLTHIOPHENE. Organic Syntheses, 35, 1.
  • Fisher Scientific. (2009).
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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Bioisosteric Tuning: Comparing the Bioactivity of Difluoromethyl and Trifluoromethyl Thiazoles

For the modern medicinal chemist, the strategic incorporation of fluorine is an indispensable tool for optimizing drug candidates. The unique properties of fluorine can profoundly influence a molecule's metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the strategic incorporation of fluorine is an indispensable tool for optimizing drug candidates. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its pharmacokinetic and pharmacodynamic profile.[1][2][3] The thiazole ring, a common scaffold in numerous clinically approved drugs, serves as an excellent platform for exploring these modifications due to its versatile biological activities.[4][5][6]

This guide provides an in-depth comparison of two critical fluorinated motifs when appended to a thiazole core: the difluoromethyl (-CF2H) group and the trifluoromethyl (-CF3) group. While separated by only a single fluorine atom, their effects on molecular properties and subsequent bioactivity are remarkably distinct. Understanding these differences is paramount for the rational design of next-generation therapeutics, moving beyond simple trial-and-error to a predictive, mechanism-driven approach. We will dissect their physicochemical characteristics, explore the resulting impact on biological interactions, and provide actionable experimental protocols for their evaluation.

Part 1: A Tale of Two Fluorines - Physicochemical & Electronic Divergence

The choice between a -CF2H and a -CF3 group is a critical decision point in lead optimization. This choice is governed by their fundamental differences in lipophilicity, metabolic stability, and electronic properties, which collectively dictate how the molecule behaves in a biological system.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] While polyfluorination is generally associated with an increase in lipophilicity, the -CF2H and -CF3 groups offer different levels of modulation.

  • The Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful and reliable tool for increasing lipophilicity.[1] Replacing a methyl group with a trifluoromethyl group can be expected to increase the LogP value by approximately 0.5 units.[2] This enhancement can improve membrane permeability and facilitate transport across biological barriers.[1]

  • The Difluoromethyl (-CF2H) Group: The -CF2H group presents a more nuanced profile. Its effect on lipophilicity is highly dependent on the molecular context.[8][9] While generally considered a lipophilicity-enhancing group, the increase is less pronounced than with -CF3.[10] Critically, the -CF2H group is recognized as a "lipophilic hydrogen bond donor," a unique characteristic that sets it apart.[2][8][11][12] This ability to engage in hydrogen bonding can temper its lipophilicity compared to the more staunchly hydrophobic -CF3 group.

Property-CH3-CF2H-CF3Rationale
Relative Lipophilicity BaselineModerate IncreaseSignificant IncreaseIncreasing fluorine content generally increases lipophilicity. The -CF3 group is one of the most lipophilic small substituents.[1]
Hydrogen Bond Donor? NoYes (Weak)NoThe polarized C-H bond in the -CF2H group allows it to act as a hydrogen bond donor, a key bioisosteric feature.[2][12]
Electron-Withdrawing? No (Weakly Donating)Yes (Moderate)Yes (Strong)The high electronegativity of fluorine atoms makes both groups electron-withdrawing, influencing the electronics of the thiazole ring.[1]
Metabolic Stability: The Power of the C-F Bond

A primary driver for introducing fluorinated groups is to enhance metabolic stability by blocking sites of oxidative metabolism, a strategy often termed "metabolic switching."[13]

  • The Trifluoromethyl (-CF3) Group: The -CF3 group is exceptionally robust. The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][13] Replacing a metabolically labile methyl or methoxy group with -CF3 is a proven strategy to significantly increase a drug's half-life and bioavailability.[13]

  • The Difluoromethyl (-CF2H) Group: The -CF2H group offers a significant stability enhancement over a methyl group but retains a C-H bond that can, in principle, be oxidized. However, the adjacent electron-withdrawing fluorine atoms render this C-H bond less susceptible to metabolic attack. This makes the -CF2H group an excellent, metabolically stable bioisostere for vulnerable functional groups like hydroxyl (-OH) or thiol (-SH) groups.[2][14]

G cluster_0 Metabolic Pathway of Thiazole-R cluster_1 Metabolic Pathway of Thiazole-CF2H cluster_2 Metabolic Pathway of Thiazole-CF3 Parent Thiazole-CH3 Metabolite Thiazole-CH2OH (Metabolite) Parent->Metabolite CYP450 Oxidation Parent_CF2H Thiazole-CF2H Metabolite_CF2H Oxidation Slowed or Blocked Parent_CF2H->Metabolite_CF2H CYP450 Oxidation Parent_CF3 Thiazole-CF3 Metabolite_CF3 Metabolically Inert (Blocked) Parent_CF3->Metabolite_CF3 CYP450 Oxidation

Caption: Comparative metabolic fates of methyl, difluoromethyl, and trifluoromethyl groups.

Bioisosterism and Target Engagement

The most profound difference guiding the choice between -CF2H and -CF3 lies in their potential for bioisosteric replacement and hydrogen bonding.

The -CF3 group is often considered a bioisostere for a methyl or chloro group due to its similar steric bulk and lipophilicity.[1] Its value lies in enhancing metabolic stability and modulating electronics.

The -CF2H group, however, is a bioisostere of the hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups.[2][11][12] Its ability to act as a hydrogen bond donor allows it to mimic the interactions of these polar groups within a protein binding site, while simultaneously improving metabolic stability and tuning lipophilicity. This dual functionality is a powerful tool in drug design. If a hydroxyl group in a parent molecule is critical for binding but is a metabolic liability, replacing it with a -CF2H group can preserve that key hydrogen bond interaction while preventing rapid clearance.

G cluster_0 Scenario A: -CF2H Thiazole cluster_1 Scenario B: -CF3 Thiazole Thiazole_CF2H Thiazole-CF₂H Protein_A Protein Pocket (H-Bond Acceptor, e.g., C=O) Thiazole_CF2H->Protein_A  H-Bond Interaction Thiazole_CF3 Thiazole-CF₃ Protein_B Protein Pocket (H-Bond Acceptor, e.g., C=O) Thiazole_CF3->Protein_B No H-Bond Possible (Potential Steric/Hydrophobic Fit)

Caption: Hydrogen bonding potential of -CF2H vs. -CF3 in a binding pocket.

Part 2: Experimental Validation & Protocols

Theoretical advantages must be confirmed with empirical data. Below are standard, robust protocols for assessing the key properties discussed.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This assay quantifies the rate at which a compound is metabolized by liver enzymes, providing a direct measure of metabolic stability.[13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of difluoromethyl- and trifluoromethyl-thiazole analogs.

Materials:

  • Test compounds and positive control (e.g., Verapamil) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., Corning Gentest™).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the reaction mixture (final volume 200 µL) by adding components in the following order:

    • Potassium Phosphate Buffer.

    • Test compound (final concentration 1 µM; DMSO concentration < 0.5%).

    • Human Liver Microsomes (final concentration 0.5 mg/mL).

    • Causality Check: Adding the compound before the microsomes ensures it is well-dispersed.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound and enzymes to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Causality Check: NADPH is a required cofactor for CYP450 enzymes. Without it, no metabolism will occur. This is the basis for the "T=0" and "no-cofactor" controls.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

    • Causality Check: The cold acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity, and the internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Experimental Protocol 2: HPLC-Based Lipophilicity (LogP) Determination

This method estimates the octanol-water partition coefficient (LogP) by measuring the compound's retention time on a reverse-phase HPLC column.[15]

Objective: To determine the estimated LogP (eLogP) for the thiazole analogs.

Materials:

  • Test compounds and a set of 5-7 standard compounds with known LogP values.

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Methodology:

  • Standard Curve Generation:

    • Prepare solutions of the standard compounds (with LogP values spanning a relevant range, e.g., 1 to 5) in the mobile phase.

    • Inject each standard and run a gradient elution (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Record the retention time (RT) for each standard.

    • Plot the known LogP values of the standards against their measured RTs to generate a linear calibration curve.

  • Sample Analysis:

    • Prepare solutions of the difluoromethyl- and trifluoromethyl-thiazole test compounds.

    • Inject each test compound using the same HPLC method used for the standards.

    • Record the retention time (RT) for each test compound.

  • Data Analysis:

    • Using the linear equation from the standard curve (LogP = m[RT] + c), calculate the eLogP for each test compound based on its measured retention time.

Part 3: Summary and Strategic Application

The decision to employ a -CF2H or -CF3 substituent on a thiazole core is a strategic one, driven by the specific goals of the drug discovery program.

FeatureDifluoromethyl (-CF2H) ThiazoleTrifluoromethyl (-CF3) ThiazoleWhen to Use This Moiety
Metabolic Stability Good to ExcellentExceptional-CF2H: When replacing a metabolically labile polar group like -OH or -SH to improve stability while retaining H-bonding. -CF3: To block a known, highly active metabolic hotspot (e.g., an oxidizable methyl group) and maximize drug exposure.[13]
Lipophilicity Moderately LipophilicHighly Lipophilic-CF2H: For modest increases in lipophilicity or when balancing lipophilicity and potential H-bonding is desired. -CF3: To significantly increase membrane permeability or enhance hydrophobic interactions in a binding pocket.[1]
Bioisosterism Bioisostere for -OH, -SH, -NHBioisostere for -CH3, -Cl-CF2H: When a hydrogen bond is critical for target engagement, and the parent group is a metabolic liability.[2][12] -CF3: When steric bulk and strong electron-withdrawing character are desired to fill a pocket and alter ring electronics without adding H-bonding.
Synthesis Specialized reagents requiredNumerous established methodsBoth are synthetically accessible, though trifluoromethylation is often considered more routine.[5][12][16][17]

There is no universally "better" option between difluoromethyl and trifluoromethyl thiazoles. The trifluoromethyl group is a powerful, dependable tool for enhancing metabolic stability and lipophilicity. It is the choice for robustly blocking metabolism and maximizing hydrophobic interactions. The difluoromethyl group is a more subtle and versatile instrument. Its unique ability to act as a metabolically stable hydrogen bond donor opens up bioisosteric possibilities that the -CF3 group cannot address.[2][9] It allows chemists to preserve or introduce critical polar interactions while simultaneously bolstering the molecule against metabolic degradation.

The successful application of these motifs hinges on a deep understanding of the target biology and the desired ADME profile. By leveraging the distinct properties of -CF2H and -CF3, researchers can rationally tune their thiazole-based lead compounds for improved efficacy and developability.

References

  • Different synthetic methods of trifluoromethyl thiazole. ResearchGate. Available from: [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available from: [Link]

  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Synthesis of thiazolines linked to a difluoromethylphosphonate diester via dithioester chemistry. PubMed. Available from: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. ResearchGate. Available from: [Link]

  • Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. RSC Publishing. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available from: [Link]

  • Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. Available from: [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. Available from: [Link]

  • Synthesis of thiazole-4-carboxamide-adenine difluoromethylenediphosphonates substituted with fluorine at C-2' of the adenosine. PubMed. Available from: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available from: [Link]

  • Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. Available from: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Available from: [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available from: [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PMC. Available from: [Link]

  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. PMC. Available from: [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. Available from: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Lookchem. Available from: [Link]

  • Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies. PMC. Available from: [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. Available from: [Link]

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  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link]

  • Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. PMC. Available from: [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 2-(Difluoromethyl)-4-phenylthiazole

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture dictates a compound's biological activity, physical p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture dictates a compound's biological activity, physical properties, and potential as a therapeutic agent. The subject of this guide, 2-(difluoromethyl)-4-phenylthiazole, is a heterocyclic compound with potential applications stemming from the unique electronic properties of the difluoromethyl group and the established biological relevance of the thiazole scaffold.[1]

While a public crystal structure for this specific molecule is not available in open-access databases like the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its structural determination.[2][3] It serves as a comparative analysis of the gold-standard technique, Single-Crystal X-ray Diffraction (SC-XRD), against other powerful analytical methods. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind the selection of each technique.

Part 1: The Definitive Method — Single-Crystal X-ray Diffraction (SC-XRD)

For the unambiguous determination of a molecule's solid-state structure, SC-XRD is the most powerful method known.[4] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.[5] The resulting diffraction pattern allows for the calculation of an electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[6]

The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Growth Crystal Growth Synthesis->Growth High Purity Essential Mount Crystal Mounting Growth->Mount Select Defect-Free Crystal Collect X-ray Data Collection Mount->Collect Cryo-cooling Common Process Data Processing (Integration & Scaling) Collect->Process Raw Diffraction Images Solve Structure Solution (e.g., Patterson/Direct Methods) Process->Solve Reflection Intensities (hkl) Refine Structure Refinement Solve->Refine Initial Atomic Model Validate Validation & Deposition Refine->Validate Final Structural Model (CIF)

Caption: The sequential process for determining a molecular structure using SC-XRD.

Detailed Experimental Protocol:

  • Synthesis and Purification: The synthesis of 2-(difluoromethyl)-4-phenylthiazole must be followed by rigorous purification (e.g., recrystallization or chromatography). Impurities can inhibit crystal growth, a critical bottleneck in the process. Purity of >99% is highly recommended.

  • Crystal Growth: Obtaining a single crystal of sufficient size and quality is often the most challenging step.

    • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SC-XRD.

    • Methods:

      • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger sealed jar containing a "precipitant" solvent in which the compound is poorly soluble. Slow diffusion of the precipitant vapor into the vial gradually lowers the solubility, promoting slow crystallization.

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head, often cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[7] The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.[8]

    • Solution: Computational methods (like direct methods or Patterson synthesis) are used to generate an initial model of the electron density and, therefore, a preliminary atomic arrangement.

    • Refinement: This initial model is then refined using least-squares calculations, which iteratively adjust atomic positions and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[9]

Expected Data and Interpretation

While the specific structure is unknown, we can anticipate the type of data a successful SC-XRD experiment would yield for a molecule like 2-(difluoromethyl)-4-phenylthiazole.

Parameter Representative Value Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.[4]
Space Groupe.g., P2₁/c or P-1Defines the symmetry elements within the unit cell.[7]
a, b, c (Å); α, β, γ (°)e.g., a=12.4, b=9.5, c=10.3; β=110.5°The dimensions and angles of the unit cell.[9]
R-factor (R₁)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Bond Lengths (Å)C-S: ~1.73, C=N: ~1.31, C-CF₂H: ~1.50Provides precise measurements of the distances between atomic nuclei, confirming connectivity.[10]
Torsion Angles (°)e.g., Phenyl-Thiazole angleReveals the conformation of the molecule and the planarity between the two rings.[11][12]

This table contains hypothetical but typical values for a small organic molecule.

Part 2: Comparative Analysis — Orthogonal Validation Techniques

No single technique provides a complete picture. A robust structural elucidation strategy involves integrating data from multiple analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[13] It provides detailed information about the chemical environment and connectivity of atoms.[14] For 2-(difluoromethyl)-4-phenylthiazole, a suite of NMR experiments would be indispensable.

  • ¹H NMR: Would identify all hydrogen atoms, their chemical environments, and their proximity to one another through spin-spin coupling. The characteristic triplet of the -CF₂H proton would be a key diagnostic signal.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR: A crucial experiment given the difluoromethyl group. It would provide a clear signal for the fluorine atoms, confirming the presence and purity of the moiety.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations, which are essential for piecing together the molecular skeleton.[15]

Comparison Point: NMR reveals the molecule's structure and dynamics in a solution state, which may differ from the static, packed arrangement in a solid crystal. Comparing NMR data with XRD results can reveal conformational changes upon crystallization.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula.[16][17]

  • Function: For 2-(difluoromethyl)-4-phenylthiazole (C₁₀H₇F₂NS), HRMS would confirm this exact elemental composition by providing a mass measurement accurate to within a few parts per million (ppm).[18][19]

  • Causality: This technique validates the molecular identity at the most fundamental level, ensuring that the crystal being analyzed by XRD corresponds to the correct compound. It acts as a crucial quality control step.

Comparison Point: HRMS confirms what atoms are present and in what numbers, while XRD reveals how those atoms are arranged in three-dimensional space.

Computational Chemistry (Density Functional Theory - DFT)

DFT is a computational method used to predict the electronic structure and geometry of molecules.[20] A geometry optimization calculation can predict the molecule's lowest-energy conformation in the gas phase.[21][22]

  • Application: By performing a DFT geometry optimization (e.g., using a functional like B3LYP with a basis set like 6-31G(d,p)), one can obtain theoretical bond lengths, angles, and dihedral angles.[23][24]

  • Validation: These predicted geometric parameters can be compared directly with the experimental values obtained from SC-XRD. A strong correlation between the DFT-predicted and XRD-determined structures provides a high degree of confidence in the experimental result.

Comparison Point: DFT provides a theoretical, gas-phase structure based on minimizing electronic energy. SC-XRD provides the experimental solid-state structure, which is influenced by intermolecular packing forces. Discrepancies can highlight the impact of these crystal packing effects.

Part 3: Synthesizing the Data — A Holistic Structural View

The true power of modern structural analysis lies in the integration of these complementary techniques. Each method interrogates the molecule from a different perspective, and together, they provide a self-validating and comprehensive picture.

Caption: A diagram showing the complementary nature of different analytical techniques.

Comparison Summary
Technique Primary Information Strengths Limitations
SC-XRD 3D atomic arrangement, bond lengths/angles in solid state.Unambiguous, highly precise, "gold standard" for solid structure.[4]Requires a suitable single crystal, which can be difficult to obtain.
NMR Atomic connectivity and conformation in solution.Provides data on solution-state structure and dynamics; does not require crystals.Can be complex to interpret for complex molecules; provides an average structure in solution.[15]
HRMS Exact elemental composition.Extremely sensitive and accurate for formula confirmation.[16]Provides no information about 3D structure or atomic connectivity.
DFT Theoretical lowest-energy geometry (in vacuo).Provides a theoretical benchmark for comparison; does not require a physical sample.[20]Is a theoretical model; does not account for crystal packing forces.

Conclusion

The structural elucidation of a novel compound like 2-(difluoromethyl)-4-phenylthiazole is a cornerstone of its development. While Single-Crystal X-ray Diffraction stands as the definitive method for determining its solid-state architecture, its true analytical power is realized when integrated with orthogonal techniques. HRMS confirms the molecule's identity, NMR spectroscopy reveals its solution-state behavior, and DFT provides a theoretical validation of the experimental geometry. By employing this multi-faceted approach, researchers can build a complete and robust structural dossier, providing the foundational knowledge necessary for advancing the compound in pharmaceutical or materials science applications.

References

  • The crystal and molecular structure of 2-amino-4-phenylthiazole hydrobromide monohydrate. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. [Link]

  • Weymuth, T. & Reiher, M. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. CHIMIA. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

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Comparative

A Researcher's Guide to Identifying the Difluoromethyl Group using IR Spectroscopy

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. The difluoromethyl (CF2H) group, a moiety of increasing interest for its unique e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. The difluoromethyl (CF2H) group, a moiety of increasing interest for its unique electronic properties and its role as a bioisostere, presents a distinct challenge for routine spectroscopic identification.[1] This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of the difluoromethyl group against its common fluorinated and non-fluorinated counterparts. We will delve into the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness in your findings.

The Vibrational Fingerprint of the Difluoromethyl Group

The infrared spectrum of a molecule is a manifestation of its vibrational modes, where bonds stretch and bend at characteristic frequencies upon absorbing infrared radiation.[2] The difluoromethyl group, with its C-H and C-F bonds, exhibits a unique set of these vibrations that, when correctly interpreted, serve as a reliable fingerprint for its presence. The key to confident identification lies in recognizing not just the presence of certain bands, but their specific positions and relative intensities.

The principal vibrational modes for the CF2H group are:

  • C-H Stretching (ν C-H): This vibration occurs at a higher frequency than in typical alkanes due to the inductive effect of the two fluorine atoms.

  • C-H Bending (δ C-H): These are bending or deformation modes of the C-H bond.

  • Asymmetric C-F Stretching (νas C-F): In this mode, the two C-F bonds stretch out of phase with each other.

  • Symmetric C-F Stretching (νs C-F): Here, the two C-F bonds stretch in phase.

Below is a table summarizing the characteristic IR absorption bands for the difluoromethyl group, compiled from experimental and computational data.[3]

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C-H Stretching (ν C-H)~3020 - 3060MediumHigher frequency than typical sp³ C-H stretches (~2850-3000 cm⁻¹).
C-H Bending (δ C-H)~1350 - 1450MediumCan sometimes be a complex region with multiple bands.
Asymmetric C-F Stretching (νas C-F)~1150 - 1250StrongOften the most intense band in the CF2H spectrum.
Symmetric C-F Stretching (νs C-F)~1100 - 1150StrongTypically appears as a distinct shoulder or a separate peak to the asymmetric stretch.

Distinguishing CF2H from its Spectroscopic Cousins: A Comparative Analysis

A common challenge in spectral interpretation is differentiating between similar functional groups. In the context of fluorinated molecules, the trifluoromethyl (CF3) and monofluromethyl (CH2F) groups are the most frequent sources of ambiguity.

Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3)

The key distinction lies in the presence of the C-H bond in the difluoromethyl group. The CF3 group lacks a C-H bond and therefore will not exhibit any C-H stretching or bending vibrations. The C-F stretching region is also informative. While both groups show strong absorptions, the CF3 group typically presents a very broad and intense absorption band due to the symmetric and asymmetric stretching modes, often appearing as a single, broad feature. In contrast, the CF2H group's symmetric and asymmetric C-F stretches are often resolved into two distinct, strong peaks or a peak with a well-defined shoulder.[3]

Difluoromethyl (CF2H) vs. Monofluromethyl (CH2F)

The monofluromethyl group, with two C-H bonds, will show both symmetric and antisymmetric C-H stretching modes.[4] The presence of two C-H stretching bands, as opposed to the single C-H stretch of the CF2H group, can be a primary differentiating factor. Furthermore, the C-F stretching region in a CH2F group will consist of a single strong band, as there is only one C-F bond.

The following table provides a comparative summary of the key IR absorption bands for these three groups.

Functional GroupC-H Stretching (cm⁻¹)C-F Stretching (cm⁻¹)Key Differentiating Features
Difluoromethyl (CF2H) ~3020 - 3060 (one band, medium)~1100 - 1250 (two strong bands)Presence of a single C-H stretch and two strong C-F stretches.
Trifluoromethyl (CF3) Absent~1100 - 1300 (one very strong, broad band)Absence of C-H stretches and a single, very intense, broad C-F absorption.
Monofluromethyl (CH2F) ~2950 - 3050 (two bands, medium)~1000 - 1100 (one strong band)Presence of two C-H stretches and a single strong C-F stretch.

A Self-Validating Experimental Protocol for High-Quality IR Spectra

To ensure the reliability of your spectroscopic data, a meticulous experimental approach is crucial. For many fluorinated organic compounds, which can be volatile, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective technique.[5]

Experimental Workflow: ATR-FTIR Analysis of a Liquid Sample

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing & Interpretation start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr 1. background Acquire Background Spectrum clean_atr->background 2. apply_sample Apply a Small Drop of Liquid Sample background->apply_sample 3. acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum 4. clean_again Clean ATR Crystal acquire_spectrum->clean_again 5. process Process Spectrum (Baseline & ATR correction) clean_again->process 6. analyze Analyze Characteristic Bands process->analyze 7. end End analyze->end 8. decision_tree start Analyze IR Spectrum ch_stretch C-H stretch ~3020-3060 cm⁻¹? start->ch_stretch no_ch_stretch No C-H stretch ch_stretch->no_ch_stretch No cf_stretch Two strong C-F stretches ~1100-1250 cm⁻¹? ch_stretch->cf_stretch Yes broad_cf_stretch Broad, very strong C-F stretch no_ch_stretch->broad_cf_stretch one_cf_stretch One strong C-F stretch cf_stretch->one_cf_stretch No cf2h_present High Confidence: CF2H Group Present cf_stretch->cf2h_present Yes not_cf2h Conclusion: Not a CF2H Group one_cf_stretch->not_cf2h Consider CH2F broad_cf_stretch->not_cf2h Likely CF3

Caption: Decision tree for CF2H identification via IR spectroscopy.

Conclusion

The identification of the difluoromethyl group by IR spectroscopy is a nuanced but achievable task. By understanding the characteristic vibrational modes and how they differ from those of similar fluorinated groups, researchers can confidently assign this important functional group. The combination of a robust experimental protocol and a logical analytical framework, as outlined in this guide, provides a self-validating system for accurate and trustworthy results in your research and development endeavors.

References

  • Good, D. A., & Francisco, J. S. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 19-30. [Link]

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

  • Nesbitt, D. J., & Leone, S. R. (2006). Jet-cooled infrared spectroscopy in slit supersonic discharges: symmetric and antisymmetric CH2 stretching modes of fluoromethyl (CH2F) radical. The Journal of chemical physics, 125(5), 054301. [Link]

  • Lerner, E., & Amir, D. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(14), 1265-1269. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
  • University of Colorado Boulder. (n.d.). IR Spectrum Acquisition. [Link]

  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
  • Stuart, B. H. (2004).

Sources

Validation

A Bioisosteric Evaluation: 2-(Difluoromethyl)thiazole as a Surrogate for 2-Aminothiazole in Drug Discovery

A Senior Application Scientist's Guide to Physicochemical and Metabolic Properties In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Physicochemical and Metabolic Properties

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this endeavor. This guide provides an in-depth comparison of the 2-(difluoromethyl)thiazole (2-CF2H-thiazole) and the 2-aminothiazole moieties, two functionalities of significant interest in drug design. While the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, the 2-CF2H group is emerging as a compelling bioisostere for amino and hydroxyl groups, offering unique advantages in modulating key drug-like properties.[1]

This document will dissect the nuanced differences between these two groups when appended to a thiazole ring, offering a predictive comparison of their impact on lipophilicity, electronic character, hydrogen bonding potential, and metabolic stability. Furthermore, we provide detailed experimental protocols for researchers to conduct their own head-to-head comparisons, ensuring a practical and self-validating approach to lead optimization.

At a Glance: A Comparative Overview

The rationale for considering 2-CF2H-thiazole as a bioisostere for 2-aminothiazole stems from the unique ability of the difluoromethyl group to act as a "lipophilic hydrogen bond donor".[1] This property allows it to mimic the hydrogen bond donating capacity of an amino group while introducing distinct alterations to other molecular properties.

Property2-CF2H-thiazole (Predicted)2-Aminothiazole (Experimental/Known)Rationale for Difference
Lipophilicity (LogP/LogD) HigherLowerThe fluorine atoms in the CF2H group significantly increase lipophilicity compared to the more polar amino group.[1]
pKa Not applicable (non-ionizable)~5.36[1]The CF2H group is not readily ionizable under physiological conditions, whereas the 2-amino group is basic.
Hydrogen Bond Donating Capacity ModerateStrongThe polarized C-H bond in the CF2H group can act as a hydrogen bond donor, though it is generally weaker than the N-H bonds of an amino group.[2][3]
Hydrogen Bond Accepting Capacity Weak (via F atoms)Strong (via N atom lone pair)The lone pair on the amino nitrogen is a strong hydrogen bond acceptor. The fluorine atoms of the CF2H group are weak acceptors.
Metabolic Stability Likely more stableSusceptible to oxidationThe C-F bonds are significantly stronger than C-H and N-H bonds, making the CF2H group more resistant to metabolic degradation. The 2-aminothiazole ring can undergo metabolic activation.
Electronic Effect on Thiazole Ring Electron-withdrawingElectron-donatingThe strongly electronegative fluorine atoms give the CF2H group an inductive electron-withdrawing character, while the amino group is a resonance electron donor.

Delving Deeper: A Physicochemical Dissection

The decision to employ a bioisosteric replacement is rooted in a nuanced understanding of how subtle structural changes can have a profound impact on a molecule's behavior. The following sections explore the key physicochemical parameters that differentiate the 2-CF2H-thiazole and 2-aminothiazole moieties.

Lipophilicity: A Balancing Act

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms is a well-established strategy for increasing lipophilicity.[1]

  • 2-CF2H-thiazole : The two fluorine atoms in the difluoromethyl group are highly electronegative, leading to a significant increase in the lipophilicity of the molecule compared to a methyl or amino-substituted analogue. This can enhance membrane permeability and volume of distribution.

  • 2-Aminothiazole : The amino group is polar and capable of hydrogen bonding with water, rendering 2-aminothiazole and its derivatives more hydrophilic.

The increased lipophilicity of the 2-CF2H-thiazole can be advantageous for CNS-targeting drugs where blood-brain barrier penetration is required. However, excessive lipophilicity can lead to poor solubility and increased metabolism.

Electronic Properties and pKa: Tuning the Thiazole Core

The electronic nature of the 2-substituent significantly influences the reactivity and binding interactions of the thiazole ring.

  • 2-CF2H-thiazole : The CF2H group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This will decrease the electron density of the thiazole ring, potentially impacting its interactions with target proteins. The CF2H group is not ionizable in the physiological pH range.

  • 2-Aminothiazole : The amino group is a resonance electron-donating group, which increases the electron density of the thiazole ring. It is also basic, with a pKa of approximately 5.36, meaning it will be partially protonated at physiological pH.[1] This protonation can be crucial for forming salt bridges with acidic residues in a binding pocket.

The choice between these two groups allows a medicinal chemist to fine-tune the electronic properties of the thiazole core to optimize target engagement.

Hydrogen Bonding: A Tale of Two Donors

The ability to form hydrogen bonds is fundamental to molecular recognition in biological systems.

  • 2-CF2H-thiazole : The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[1][2][3] While this interaction is generally weaker than that of a primary amine, it can be sufficient to maintain a key binding interaction.[2][3] The fluorine atoms can also act as weak hydrogen bond acceptors.

  • 2-Aminothiazole : The primary amino group is a potent hydrogen bond donor, with two N-H bonds available for interaction. The nitrogen atom also possesses a lone pair of electrons, making it a strong hydrogen bond acceptor.

The replacement of a 2-amino group with a 2-CF2H group represents a trade-off: a likely reduction in the strength of hydrogen bond donation in exchange for altered lipophilicity and metabolic stability.

G cluster_0 2-Aminothiazole Interactions cluster_1 2-CF2H-Thiazole Interactions 2-Amino-Thiazole 2-Amino-Thiazole H-Bond Acceptor (Target) H-Bond Acceptor (Target) 2-Amino-Thiazole->H-Bond Acceptor (Target) H-Bond Donation (N-H) H-Bond Donor (Target) H-Bond Donor (Target) H-Bond Donor (Target)->2-Amino-Thiazole H-Bond Acceptance (N:) 2-CF2H-Thiazole 2-CF2H-Thiazole H-Bond Acceptor (Target)_2 H-Bond Acceptor (Target) 2-CF2H-Thiazole->H-Bond Acceptor (Target)_2 H-Bond Donation (C-H)

Caption: Comparative Hydrogen Bonding of 2-Aminothiazole and 2-CF2H-Thiazole.

Metabolic Stability: The C-F Advantage

Metabolic instability is a major hurdle in drug development. The 2-aminothiazole moiety, while a valuable pharmacophore, can be susceptible to metabolic modification. In contrast, the introduction of fluorine often enhances metabolic stability.

  • 2-CF2H-thiazole : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This makes the CF2H group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability.

  • 2-Aminothiazole : The 2-aminothiazole ring can be a site of metabolic oxidation.[4] Metabolism can occur on the thiazole ring itself or on the amino group, potentially leading to the formation of reactive metabolites.

Replacing the 2-amino group with a 2-CF2H group is a rational strategy to block a potential metabolic soft spot and improve the overall pharmacokinetic profile of a drug candidate.

G cluster_0 Metabolic Pathways cluster_1 Metabolic Resistance 2-Amino-Thiazole 2-Amino-Thiazole CYP450 CYP450 2-Amino-Thiazole->CYP450 Metabolism Metabolites Metabolites CYP450->Metabolites Oxidation 2-CF2H-Thiazole 2-CF2H-Thiazole CYP450_2 CYP450 2-CF2H-Thiazole->CYP450_2 Resistance to Metabolism No Reaction No Reaction

Caption: Contrasting Metabolic Fates of 2-Aminothiazole and 2-CF2H-Thiazole.

Experimental Protocols for Direct Comparison

To facilitate a direct and objective comparison, the following experimental protocols are provided. These methods are standard in the pharmaceutical industry for characterizing the physicochemical and metabolic properties of drug candidates.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[5]

Materials:

  • Test compounds (2-CF2H-thiazole and 2-amino-thiazole derivatives)

  • n-Octanol (pre-saturated with phosphate-buffered saline)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solutions of test compounds

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a 1:1 mixture of pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a vial.

  • Add a small aliquot of the 10 mM DMSO stock solution of the test compound to the biphasic system to achieve a final concentration of approximately 50 µM. The final DMSO concentration should be kept below 1% to avoid affecting the partitioning.

  • Securely cap the vial and vortex vigorously for 3 minutes to ensure thorough mixing.

  • Allow the vial to stand at room temperature for 24 hours to reach equilibrium, or gently agitate on a rotator.

  • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

  • Analyze the concentration of the test compound in each phase using a suitable analytical method (HPLC-UV or LC-MS/MS).

  • Calculate the LogD value using the following equation: LogD = log10 ([Concentration in n-Octanol] / [Concentration in Aqueous Phase])

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the 2-aminothiazole derivative using potentiometric titration.[6]

Materials:

  • 2-aminothiazole derivative

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh and dissolve a known amount of the 2-aminothiazole derivative in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution and record the initial pH.

  • Begin titrating the solution with 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL).

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of most rapid pH change).

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • Determine the equivalence point from the inflection point of the curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic stability.[7][8][9]

Materials:

  • Test compounds (2-CF2H-thiazole and 2-amino-thiazole derivatives)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Incubator or water bath at 37°C

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate or microcentrifuge tubes, add the liver microsomes and the working solution of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the amount of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Sources

Comparative

A Comparative Guide to the In Vitro Metabolic Stability of CF₂H vs. CF₃ Thiazole Analogs

For researchers and scientists in drug development, optimizing a compound's metabolic stability is a critical step in translating a promising lead into a viable drug candidate. The strategic introduction of fluorine-cont...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, optimizing a compound's metabolic stability is a critical step in translating a promising lead into a viable drug candidate. The strategic introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry, employed to enhance pharmacokinetic properties. Among the most utilized moieties are the trifluoromethyl (-CF₃) and the difluoromethyl (-CF₂H) groups. This guide provides an in-depth comparison of their impact on the in vitro metabolic stability of thiazole-based compounds, a common and valuable scaffold in pharmaceuticals.[1][2]

We will delve into the bioisosteric rationale for choosing one group over the other, provide detailed experimental protocols for assessing their metabolic fate, and discuss the mechanistic underpinnings of the expected outcomes.

The Bioisosteric Rationale: A Tale of Two Fluorinated Groups

The decision to incorporate a -CF₃ or -CF₂H group is not arbitrary; it is a calculated choice based on their distinct electronic and steric properties.[3][4]

  • The Trifluoromethyl (-CF₃) Group: Often considered a "metabolic shield," the -CF₃ group is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[5] Its strong electron-withdrawing nature can also deactivate adjacent aromatic rings, further protecting them from oxidative metabolism.[5][6] This high stability, however, often comes at the cost of increased lipophilicity, which can impact other properties like solubility and off-target effects.

  • The Difluoromethyl (-CF₂H) Group: The -CF₂H group presents a more nuanced profile. While still benefiting from the stabilizing effect of two fluorine atoms, it retains a C-H bond. This bond is a potential site for CYP-mediated oxidation, making it inherently less metabolically robust than a -CF₃ group.[7] However, its true value lies in its unique ability to act as a hydrogen bond donor and its more subtle impact on lipophilicity, which can sometimes be lower than its -CF₃ counterpart depending on the molecular context.[3][8] This makes the -CF₂H group an attractive bioisostere when complete metabolic blockade is not required and modulation of other physicochemical properties is desired.

Experimental Design: Assessing Metabolic Stability In Vitro

To empirically determine the metabolic fate of our thiazole analogs, we turn to robust in vitro systems that model hepatic clearance, the primary route of metabolism for many drugs.[9][10] The two most common models are liver microsomes and primary hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum. They are a cost-effective and high-throughput tool rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) family.[10][11] They are ideal for assessing susceptibility to oxidative metabolism.

  • Hepatocytes: These are whole liver cells, considered the "gold standard" for in vitro metabolism studies.[12] They contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors, providing a more complete and physiologically relevant picture of hepatic clearance.[9][13]

Experimental Workflow for In Vitro Metabolic Stability

The general procedure for both microsomal and hepatocyte assays follows a similar path: incubation of the test compound with the biological matrix, sampling at various time points, quenching the reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solution (in DMSO) D Pre-warm Matrix & Compound to 37°C A->D B Prepare Biological Matrix (Microsomes or Hepatocytes) + Buffer B->D C Prepare Cofactor Solution (e.g., NADPH) E Initiate Reaction by adding Cofactor C->E D->E F Aliquots taken at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction in Cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic liability.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of the CF₂H and CF₃ thiazole analogs in DMSO.
  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 50 donors) on ice. Dilute to a final protein concentration of 1.0 mg/mL in the phosphate buffer. Keep on ice.
  • Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer. The use of NADPH is critical as it is the electron donor for CYP450 enzyme activity.[6]
  • Quenching Solution: Prepare acetonitrile containing a suitable internal standard (a stable, structurally similar compound for LC-MS/MS normalization). Chill to -20°C.

2. Incubation Procedure:

  • Add 196 µL of the HLM suspension to microcentrifuge tubes.
  • Add 2 µL of a 100 µM intermediate dilution of the test compound (final concentration: 1 µM). This low concentration minimizes risks of enzyme saturation.
  • Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath to equilibrate the temperature.
  • Initiate the metabolic reaction by adding 2 µL of the 10 mM NADPH solution (final concentration: 1 mM).
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take a 25 µL aliquot of the reaction mixture and add it to 100 µL of the cold quenching solution. The cold acetonitrile serves to instantly stop the enzymatic reaction by precipitating the microsomal proteins.[10]
  • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with known high- and low-turnover compounds (e.g., Verapamil, Diazepam) to validate the assay performance.[17]

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a 96-well plate for analysis.
  • Analyze the samples via LC-MS/MS, monitoring the depletion of the parent compound over time relative to the internal standard.[18][19]

Data Analysis & Illustrative Comparison

The primary endpoints of an in vitro stability assay are the half-life (t½) and the intrinsic clearance (CLᵢₙₜ).

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural log of the percent remaining compound versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLᵢₙₜ): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is a more direct measure of metabolic susceptibility.[9][20][21]

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)

Illustrative Data Comparison

While specific data depends on the exact molecular scaffold, established principles allow for a predictive comparison. A CF₃-substituted analog is expected to be significantly more stable than its CF₂H counterpart.

ParameterCompound A (Thiazole-CF₃)Compound B (Thiazole-CF₂H)Interpretation
Half-life (t½, min) > 6025Compound A is metabolized much slower than Compound B.
CLᵢₙₜ (µL/min/mg protein) < 1027.7Compound B has a higher intrinsic clearance, indicating greater metabolic liability.

Note: This table presents illustrative data based on established principles of metabolic stability for CF₃ and CF₂H groups.

Mechanistic Interpretation: The Chemistry of Clearance

The data in our illustrative table can be explained by the different metabolic pathways available to each analog. The primary enzymes responsible for this metabolism are CYPs, such as CYP3A4, which are highly prevalent in the liver.[22][23][24][25]

  • Metabolism of Thiazole-CF₃ (Compound A): The -CF₃ group is highly resistant to CYP-mediated oxidation.[5][6] Metabolism, if it occurs, would likely be slow and directed at other vulnerable sites on the molecule, such as the thiazole ring itself, which can undergo oxidation or ring-opening, though this is often a less favorable pathway.[26][27][28]

  • Metabolism of Thiazole-CF₂H (Compound B): The key point of metabolic attack for this analog is the C-H bond of the difluoromethyl group. CYPs can readily hydroxylate this position to form an unstable hemiaminal-like intermediate, which can then undergo further degradation. This C-H oxidation is typically a much faster process than attacking the thiazole ring or other parts of the scaffold, leading to the observed lower half-life and higher clearance.

G A Thiazole-CF₃ Analog C Slow Metabolism (e.g., Ring Oxidation) A->C CYP450s (Slow) B Thiazole-CF₂H Analog D Rapid C-H Hydroxylation B->D CYP450s (Fast) E Unstable Intermediate [Thiazole-CF₂(OH)] D->E F Further Degradation Products E->F

Caption: Potential metabolic pathways for CF₃ vs. CF₂H thiazole analogs.

Conclusion and Strategic Implications

The choice between a -CF₂H and -CF₃ substituent on a thiazole scaffold is a strategic decision in drug design, representing a trade-off between metabolic stability and other key molecular properties.

  • -CF₃ is the group of choice for maximizing metabolic stability. If the primary goal is to block a metabolic hotspot and significantly extend the half-life of a compound, the trifluoromethyl group is the superior option.[29]

  • -CF₂H offers a more nuanced approach. It provides a significant stability enhancement over non-fluorinated analogs (like a methyl group) but retains a "metabolic handle." This can be advantageous for fine-tuning a compound's pharmacokinetic profile. Furthermore, its unique potential for hydrogen bonding and different lipophilicity profile may improve target affinity or solubility, making it a valuable tool for multi-parameter optimization.[3][8]

By employing the in vitro assays detailed in this guide, researchers can generate robust, quantitative data to make informed decisions, rationally guiding their lead optimization efforts and increasing the probability of developing a successful drug candidate.

References

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  • Wang, L., et al. (2022). Decoding the selective chemical modulation of CYP3A4. Nature Communications, 13(1), 1957. [Link]

  • Duan, M., et al. (2022). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications, 13(1), 3058. [Link]

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  • ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance. [Link]

  • Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10836-10842. [Link]

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  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

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  • Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

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  • Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • ResearchGate. (2018). Quantitative bioanalysis by LC-MS/MS: a review. [Link]

  • eScholarship, University of California. (n.d.). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]

  • D'Arrigo, G., & Cacciatore, I. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(8), 769-785. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Difluoromethylation Regiochemistry using HMBC NMR

Introduction: The Rising Prominence of the Difluoromethyl Group and the Analytical Challenge of Regioselectivity In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Difluoromethyl Group and the Analytical Challenge of Regioselectivity

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (CF₂H) group has garnered significant attention.[1][2] It is often employed as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] The acidic proton of the CF₂H group can also participate in hydrogen bonding, further influencing a molecule's biological profile.[2]

However, the synthesis of difluoromethylated compounds, particularly those involving heterocyclic scaffolds, frequently presents a significant challenge: regioselectivity.[4] Many difluoromethylation reactions can yield a mixture of regioisomers, making the unambiguous determination of the CF₂H group's position a critical step in characterization.[4] While various analytical techniques can be employed, Heteronuclear Multiple Bond Correlation (HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive method for this purpose.

This guide provides an in-depth, experience-driven comparison of using HMBC NMR to validate the regiochemistry of difluoromethylation. We will delve into the causality behind experimental choices, provide a self-validating protocol, and compare this technique with other analytical alternatives.

The Power of Through-Bond Correlations: Why HMBC NMR is a Definitive Tool

HMBC is a 2D NMR experiment that reveals long-range correlations between heteronuclei, typically ¹H and ¹³C, that are separated by two or three bonds (²JCH and ³JCH).[5][6][7] Crucially, direct one-bond correlations are suppressed.[5] This ability to trace connectivity through multiple bonds is what makes HMBC exceptionally well-suited for determining the attachment point of a substituent, such as the CF₂H group.

In the context of difluoromethylation, the key lies in observing correlations between the proton of the CF₂H group (¹H-CF₂H) and the carbon atoms in the molecular skeleton. The presence of a correlation between the ¹H-CF₂H and a specific carbon atom unequivocally establishes a two- or three-bond proximity, thereby confirming the regiochemistry.

Furthermore, the presence of fluorine atoms introduces another layer of information in the form of carbon-fluorine couplings (ⁿJCF).[8][9] These couplings can sometimes be observed in HMBC spectra and provide additional structural confirmation. A 2D ¹⁹F, ¹³C HMBC experiment can also be employed for direct observation of fluorine-carbon correlations.[10]

Comparison with Other Analytical Techniques
TechniqueAdvantagesDisadvantages
HMBC NMR - Definitive structural information through bond connectivity.- Non-destructive.- Relatively fast for routine analysis.- Requires a sufficient amount of pure sample.- May not be suitable for highly complex molecules with extensive signal overlap.
NOESY NMR - Provides through-space correlations, which can be useful for stereochemical assignments.- The absence of a NOESY correlation does not definitively rule out proximity.- Can be ambiguous for determining regiochemistry compared to HMBC.
X-ray Crystallography - Provides an unambiguous 3D structure.- Requires a single crystal of suitable quality, which can be difficult to obtain.- The solid-state structure may not be representative of the solution-state conformation.
Mass Spectrometry - Provides accurate mass and fragmentation patterns.- Fragmentation patterns may not always be sufficient to distinguish between regioisomers.
Computational Chemistry - Can predict the most stable regioisomer.- Predictions need to be validated by experimental data.- Accuracy depends on the level of theory and basis set used.

Experimental Protocol: A Self-Validating Workflow for HMBC Analysis

This protocol outlines a robust, step-by-step methodology for acquiring and analyzing HMBC data to validate the regiochemistry of a difluoromethylated compound.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Common choices include CDCl₃, DMSO-d₆, and MeOD.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

II. NMR Data Acquisition

The following parameters are a starting point and should be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program hmbcgplpndqf (or equivalent)A standard gradient-selected, phase-sensitive HMBC experiment.
Transmitter Frequency Offset (O1P) Centered on the proton spectrumTo ensure uniform excitation of all proton signals.
Spectral Width (SW) in F2 (¹H) ~12 ppmTo cover the entire proton chemical shift range.
Spectral Width (SW) in F1 (¹³C) ~200-250 ppmTo cover the entire carbon chemical shift range.
Number of Scans (NS) 8-16 (or more for dilute samples)To achieve an adequate signal-to-noise ratio.
Number of Increments in F1 (TD1) 256-512To achieve sufficient resolution in the indirect dimension.
Long-Range Coupling Constant (CNST2) 8-10 HzThis value is optimized for typical ²JCH and ³JCH coupling constants.[6]
Relaxation Delay (D1) 1.5-2.0 sTo allow for sufficient relaxation of the spins between scans.
III. Data Processing and Analysis
  • Fourier Transformation: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phasing: Phase the spectrum carefully in both dimensions to obtain pure absorption-mode peaks.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Interpretation:

    • Identify the ¹H signal corresponding to the CF₂H group. This is typically a triplet due to coupling with the two fluorine atoms.

    • Look for cross-peaks between the ¹H-CF₂H signal and carbon signals in the HMBC spectrum.

    • A correlation to a specific carbon atom confirms that it is two or three bonds away from the CF₂H proton.

    • Correlate this information with the ¹H and ¹³C assignments of the parent molecule to definitively determine the site of difluoromethylation.

Visualizing the Logic: A Workflow for Regiochemical Validation

The following diagram illustrates the logical workflow for validating the regiochemistry of a difluoromethylation reaction using HMBC NMR.

regiochemistry_validation cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_interpretation Interpretation cluster_validation Validation start Difluoromethylation Reaction isomers Potential Regioisomers (A and B) start->isomers acquire_1d Acquire 1D NMR (1H, 13C, 19F) isomers->acquire_1d acquire_hmbc Acquire 2D HMBC acquire_1d->acquire_hmbc process_data Process and Analyze Data acquire_hmbc->process_data identify_hcf2h Identify 1H-CF2H Signal process_data->identify_hcf2h observe_correlations Observe HMBC Correlations to Carbons identify_hcf2h->observe_correlations assign_structure Assign Regiochemistry observe_correlations->assign_structure compare Compare Observed Correlations with Predicted Correlations for Isomers A and B assign_structure->compare conclusion Conclude the Correct Regioisomer compare->conclusion

Caption: Workflow for regiochemical validation using HMBC NMR.

Case Study: Hypothetical Difluoromethylation of a Pyrazole Derivative

Consider the difluoromethylation of 3-methylpyrazole, which can potentially yield two regioisomers: 1-(difluoromethyl)-3-methyl-1H-pyrazole (Isomer A) and 1-(difluoromethyl)-5-methyl-1H-pyrazole (Isomer B).

pyrazole_difluoromethylation cluster_reactants Reactants cluster_products Potential Products reactant 3-Methylpyrazole + Difluoromethylating Agent isomer_a Isomer A: 1-(difluoromethyl)-3-methyl-1H-pyrazole reactant->isomer_a Regioselective Pathway 1 isomer_b Isomer B: 1-(difluoromethyl)-5-methyl-1H-pyrazole reactant->isomer_b Regioselective Pathway 2

Caption: Potential regioisomers from the difluoromethylation of 3-methylpyrazole.

Predicted HMBC Correlations:
IsomerKey Predicted ³JCH Correlation
Isomer A ¹H-CF₂H to C5 of the pyrazole ring
Isomer B ¹H-CF₂H to C3 of the pyrazole ring
Data Interpretation:

By analyzing the HMBC spectrum, if a cross-peak is observed between the ¹H-CF₂H signal and the C5 carbon signal of the pyrazole ring, it provides conclusive evidence for the formation of Isomer A . Conversely, a correlation to the C3 carbon would confirm the formation of Isomer B . The absence of a key correlation can also be informative, although the presence of a correlation is more definitive.[5]

Conclusion: Ensuring Structural Integrity in Drug Discovery

The regiochemistry of difluoromethylation is a critical parameter that can significantly impact the biological activity and overall properties of a drug candidate. HMBC NMR provides a robust, reliable, and non-destructive method for the unambiguous determination of the CF₂H group's position. By understanding the principles of this technique and following a validated experimental workflow, researchers can confidently elucidate the structure of their synthesized compounds, ensuring the integrity of their data and accelerating the drug discovery process.

References
  • Kops, L. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. ChemBioChem, 2021, 22(13), 2234-2246.
  • Recent Advances in Difluoromethylation Reaction.
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  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 797-804.
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  • Multinuclear NMR. Chemistry LibreTexts. (2024, November 12).
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  • Fardus-Reid, F., Warren, J., & Le Gresley, A. (2016). Validating heteronuclear 2D quantitative NMR. RSC Advances, 6(22), 18382-18389.
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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Difluoromethyl Phenylthiazoles in Agrochemicals

Introduction: The Quest for Superior Agrochemicals In the ever-evolving landscape of agriculture, the development of novel fungicides and herbicides is critical to ensure global food security. The rise of resistant patho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Agrochemicals

In the ever-evolving landscape of agriculture, the development of novel fungicides and herbicides is critical to ensure global food security. The rise of resistant pathogens and weeds, coupled with increasing environmental regulations, necessitates the design of more potent, selective, and safer crop protection agents. Within this context, the phenylthiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved antifungal drugs like isavuconazole.[1] A key strategy in modern agrochemical design involves the incorporation of fluorine-containing functional groups to modulate a molecule's physicochemical properties. The difluoromethyl (CHF2) group, in particular, offers a unique balance of lipophilicity, metabolic stability, and hydrogen bond-donating capability, making it an attractive substituent for enhancing biological activity and optimizing pharmacokinetic profiles.[2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of difluoromethyl phenylthiazole derivatives, comparing their fungicidal and herbicidal performance with relevant alternatives. We will dissect the causal relationships behind experimental designs, present detailed protocols, and offer field-proven insights for researchers and professionals in agrochemical development.

The Fungicidal Potential of Difluoromethyl Phenylthiazoles: A SAR Deep Dive

The fungicidal activity of phenylthiazole derivatives is a major focus of research, with many compounds showing promising efficacy against a range of devastating plant pathogens. The introduction of a difluoromethyl group has been shown to be a critical determinant of this activity.[4]

Core Structure and Key Modification Points

The fundamental scaffold consists of a phenyl ring linked to a thiazole ring, with the difluoromethyl group typically attached to the thiazole nitrogen. The key points for structural modification to explore the SAR are the phenyl ring (positions R¹), the thiazole ring (position R²), and the nature of any linker connecting the phenylthiazole core to other chemical moieties.

Chemical structure of the phenylthiazole scaffold
Phenyl Ring (R¹) Substitutions

The nature and position of substituents on the phenyl ring significantly impact antifungal potency.

  • Halogens: The introduction of halogen atoms, particularly fluorine and chlorine, is a common and effective strategy. For instance, in a series of N-difluoromethyl benzothiazole selenones, a fluoro substituent at the 4-position of the benzene ring (compound 3b ) resulted in exceptional activity against Rhizoctonia solani (rice sheath blight) with an EC50 of 2.10 mg/L.[4][5][6] This activity was superior to the unsubstituted analog (3a , EC50 = 2.50 mg/L) and comparable to the commercial fungicide octhilinone (EC50 = 1.18 mg/L).[6]

  • Electron-Donating Groups: Methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups on the benzene ring have also been shown to enhance antifungal activity.[4]

  • Alkyl Chains: In other phenylthiazole series targeting the fungal enzyme CYP51, elongating an alkyl chain at the 4-position of the phenyl ring progressively increased antifungal activity, with an n-pentyl group showing the strongest potency.[1]

Thiazole Ring (R²) Substitutions and Bioisosteric Replacements

Modifications on the thiazole ring itself or its replacement with other heterocycles (bioisosteres) can fine-tune activity and spectrum.

  • Benzothiazole vs. Benzoxazole: Studies comparing N-difluoromethyl benzothiazole selenones with their benzoxazole counterparts revealed that the substitution site on the ring affects activity. For example, halogenation at certain positions led to improved antifungal properties in both series.[4]

  • Pyrazole-Thiazole Hybrids: A novel class of pyrazole-thiazole carboxamides has been developed as succinate dehydrogenase inhibitors (SDHIs).[7] In these hybrids, the phenylthiazole moiety is part of a larger structure. Compound 9ac from this series showed excellent in vivo activity against Rhizoctonia solani, providing 90% control at 10 mg/L, which was superior to the commercial SDHI fungicide thifluzamide (80% at 10 mg/L).[7] This highlights the success of combining the phenylthiazole core with other known fungicidal pharmacophores.

The Crucial Role of the Difluoromethyl Group

The presence of the difluoromethyl group is often essential for high activity. In one study, replacing the CHF2 group with a methyl group led to a significant drop in antifungal potency, underscoring that the difluoromethyl moiety is critical for the observed efficacy.[4] This is attributed to its ability to moderately regulate metabolic stability, lipophilicity, and binding affinity with the target protein.[3]

Comparative Performance Data: Fungicides

The following table summarizes the in vitro fungicidal activity of selected difluoromethyl phenylthiazole derivatives against the key pathogen Rhizoctonia solani, compared to commercial standards.

Compound IDCore StructureR¹ (Phenyl Substituent)EC50 (mg/L) vs. R. solaniReference
3a N-CHF2 Benzothiazole SelenoneH2.50[5][6]
3b N-CHF2 Benzothiazole Selenone4-F2.10[4][5][6]
Thifluzamide Commercial SDHI FungicideN/A23.1[7]
Octhilinone Commercial FungicideN/A1.18[6]
9ac Pyrazole-Thiazole Carboxamide2-Cl>1.1 (vs. R. cerealis)[7]

Note: Data for compound 9ac against R. solani was presented as in vivo % control, not an EC50 value.

The Herbicidal Activity of Phenylthiazole Analogs

While the primary focus has been on fungicidal applications, the broader pyrazole and thiazole heterocyclic family has a well-established history in herbicide discovery.[8][9] The principles of SAR can be extended to explore the herbicidal potential of difluoromethyl phenylthiazoles.

Key Structural Features for Herbicidal Action

Drawing parallels from related pyrazole herbicides, several structural features are important:

  • Fluorinated Alkyl Groups: The introduction of a trifluoroethyl group at the N1 position of a pyrazole ring was shown to be crucial for improving herbicidal activity against weeds like Digitaria sanguinalis (large crabgrass).[8] This suggests that a difluoromethyl group could serve a similar, albeit more moderately-tuned, function.

  • Phenyl Ring Bridge: The nature of the bridge connecting the core heterocycle to a phenyl ring is important. For 3-hydroxypyrazoles, O-, S-, and CH2- bridges generally produced the most active herbicides, while NH or direct phenyl-pyrazole bonds resulted in lower activity.[10]

  • Target Site: Many pyrazole-based herbicides target the phytoene desaturase (PDS) enzyme, which is involved in carotenoid biosynthesis, leading to characteristic bleaching of green weeds.[8] Other related structures are known to inhibit protoporphyrinogen oxidase (PPO).[11] The difluoromethyl phenylthiazole scaffold could potentially be adapted to target these or other herbicidal modes of action.

Comparative Performance Data: Herbicides

Data on difluoromethyl phenylthiazoles as herbicides is less prevalent in the reviewed literature. However, we can compare a related pyrazole herbicide with a commercial standard.

Compound IDCore StructureKey FeatureEfficacy vs. Digitaria sanguinalisReference
6d Pyrazole-pyrimidine1-(2,2,2-trifluoroethyl)82% inhibition of fresh weight[8]
Fomesafen Commercial PPO InhibitorN/AED50 = 10.09 g a.i./ha vs. A. retroflexus[11]

This data suggests that fluorinated pyrazole derivatives possess significant herbicidal potential. Future work should focus on synthesizing and testing difluoromethyl phenylthiazole analogs to establish a direct SAR for herbicidal activity.

Experimental Protocols

General Synthesis of N-Difluoromethyl Phenylthiazole Derivatives

The following protocol describes a general, two-step procedure for the synthesis of N-difluoromethyl benzothiazole selenones, based on reported methodologies.[5][6]

Objective: To synthesize substituted N-difluoromethyl benzothiazole selenones for biological screening.

Step 1: Synthesis of Benzothiazole Selenones

  • To a solution of the appropriately substituted benzothiazole (1.0 mmol) in dry N,N-Dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere, add elemental selenium powder (1.5 mmol).

  • Add lithium tert-butoxide (t-BuOLi, 2.0 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzothiazole selenone intermediate.

Step 2: N-Difluoromethylation

  • To a solution of the benzothiazole selenone intermediate (1.0 mmol) in dry DMF (5 mL), add sodium tert-butoxide (t-BuONa, 2.0 mmol).

  • Add sodium chlorodifluoroacetate (2.0 mmol) to the mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography to obtain the target N-difluoromethyl benzothiazole selenone.

In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the EC50 (Effective Concentration for 50% inhibition) of test compounds against fungal pathogens.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Incorporate appropriate aliquots of the stock solutions into molten potato dextrose agar (PDA) to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Ensure the final DMSO concentration is non-inhibitory (e.g., <1% v/v).

  • Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each PDA plate.

  • Include a positive control (a commercial fungicide like octhilinone) and a negative control (PDA with DMSO only).

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the negative control (e.g., 2-4 days).

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition relative to the negative control.

  • Use probit analysis or logistic regression to calculate the EC50 value for each compound.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview of the synthesis and SAR principles.

cluster_synthesis General Synthesis Workflow A Substituted Benzothiazole B Intermediate: Benzothiazole Selenone A->B  Se, t-BuOLi  DMF, 80°C C Final Product: N-CHF2 Benzothiazole Selenone B->C  Sodium Chlorodifluoroacetate  t-BuONa, DMF, 80°C

Caption: A simplified workflow for the synthesis of N-difluoromethyl benzothiazole selenones.

cluster_factors Structural Modifications SAR Core: Phenylthiazole Biological Activity Phenyl Phenyl Ring (R¹) Halogens (F, Cl) -OCH3 / -OCF3 Long Alkyl Chains Phenyl:f0->SAR:f1 Increase Activity Phenyl:f1->SAR:f1 Increase Activity Thiazole Thiazole Ring (R²) Bioisosteric Replacement (e.g., Oxazole) Incorporation into larger scaffold (e.g., Carboxamide) Thiazole:f1->SAR:f1 Tune Activity / MoA CHF2 Difluoromethyl Group Essential for High Activity CHF2:f0->SAR:f1 Critical Contributor

Caption: Key structure-activity relationships for difluoromethyl phenylthiazole fungicides.

Conclusion and Future Directions

The difluoromethyl phenylthiazole scaffold is a highly promising platform for the development of next-generation fungicides. The SAR studies clearly indicate that activity is critically dependent on the presence of the N-difluoromethyl group and can be significantly enhanced by strategic substitution on the phenyl ring, particularly with halogens and electron-donating groups.[4][5] The development of hybrid molecules, such as pyrazole-thiazole carboxamides, demonstrates the scaffold's versatility and potential to yield compounds with novel or improved modes of action, like SDH inhibition.[7]

Future research should focus on:

  • Expanding the SAR for Herbicidal Activity: A systematic investigation into difluoromethyl phenylthiazoles as herbicides is warranted, exploring different linkers and substitution patterns to target key plant enzymes.

  • Mode of Action Studies: Elucidating the precise biochemical targets for the most potent compounds will enable more rational, target-based design of future derivatives.

  • Spectrum of Activity: Screening optimized leads against a broader panel of fungal pathogens and weed species to identify candidates with commercially viable application spectra.

  • Safety and Environmental Profile: Early-stage assessment of toxicological and environmental parameters will be crucial for advancing the most promising compounds through the development pipeline.

By leveraging the unique properties of the difluoromethyl group and the privileged phenylthiazole core, researchers are well-positioned to discover and develop innovative agrochemicals that can meet the future challenges of global agriculture.

References

  • Title: Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: MDPI URL: [Link]

  • Title: Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles Source: MDPI URL: [Link]

  • Title: Design, synthesis and fungicidal activity evaluation of novel pyrimidinamine derivatives containing phenyl-thiazole/oxazole moiety Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Flexible Synthesis and Herbicidal Activity of Fully Substituted 3‐Hydroxypyrazoles Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: PubMed URL: [Link]

  • Title: Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole Source: ResearchGate URL: [Link]

  • Title: A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... Source: ResearchGate URL: [Link]

  • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: PubMed URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)-4-phenylthiazole

This guide provides essential procedural and safety information for the proper disposal of 2-(Difluoromethyl)-4-phenylthiazole. As researchers and drug development professionals, our commitment to safety and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedural and safety information for the proper disposal of 2-(Difluoromethyl)-4-phenylthiazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This document is designed to provide a deep, technically-grounded framework for managing waste streams containing this specific compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established principles of chemical safety, regulatory guidelines, and the specific chemical nature of fluorinated thiazole derivatives.

Core Principles: Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 2-(Difluoromethyl)-4-phenylthiazole may not always be readily available, we can infer its hazard profile from its structural motifs: the thiazole ring and the difluoromethyl group.

  • Thiazole Derivatives: The thiazole moiety, a sulfur and nitrogen-containing heterocycle, is common in many biologically active molecules.[1] While essential for their function, these structures can present toxicological concerns and require careful handling. SDS for similar phenylthiazole compounds consistently indicate risks such as skin irritation, serious eye damage, and potential toxicity if swallowed.[2]

  • Fluorinated Organic Compounds: The presence of the difluoromethyl (-CF2H) group places this compound in the broad class of fluorinated organics. The carbon-fluorine bond is exceptionally strong, which imparts chemical stability. However, this stability also creates challenges for degradation and disposal. Incomplete combustion of fluorinated compounds can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[3] Therefore, disposal methods must be capable of achieving complete molecular destruction.

Given these characteristics, 2-(Difluoromethyl)-4-phenylthiazole must be treated as hazardous chemical waste . It cannot be disposed of in standard laboratory trash or flushed down the drain.[4]

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after its use in the laboratory. Adherence to proper PPE protocols is non-negotiable.

Required PPE When Handling 2-(Difluoromethyl)-4-phenylthiazole and its Waste:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which could cause serious eye irritation or damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation.[5] Always inspect gloves for tears or holes before use.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[5]

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all waste containing 2-(Difluoromethyl)-4-phenylthiazole. This includes neat compound, reaction mixtures, and contaminated materials (e.g., weighing paper, pipette tips). The container must have a secure, tightly-sealing lid.[7]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Difluoromethyl)-4-phenylthiazole" and any other chemical constituents in the waste stream.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Collect Waste: Add waste to the container in a designated area, such as a chemical fume hood. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Seal Securely: Keep the container tightly closed at all times, except when adding waste.[5] This prevents the release of vapors and protects against spills.

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central waste storage area, away from incompatible materials.[7]

The Disposal Pathway: A Decision Workflow

The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls. This decision is guided by the need to ensure complete destruction of the molecule and to neutralize harmful byproducts.

Below is a workflow diagram illustrating the decision-making process for the disposal of 2-(Difluoromethyl)-4-phenylthiazole.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Institutional & External Disposal gen Waste Generation (e.g., residual compound, contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always handle with care container Step 2: Use Designated, Labeled Hazardous Waste Container ppe->container storage Step 3: Store Securely in Satellite Accumulation Area container->storage ehs Step 4: Contact Institutional EHS for Waste Pickup storage->ehs vendor Step 5: EHS Coordinates with Licensed Disposal Vendor ehs->vendor transport Step 6: Manifested Transport to Treatment Facility vendor->transport incinerate Step 7: High-Temperature Incineration (>1000°C with afterburner and scrubber) transport->incinerate caption Disposal Decision Workflow for 2-(Difluoromethyl)-4-phenylthiazole

Disposal Decision Workflow for 2-(Difluoromethyl)-4-phenylthiazole

Causality of Incineration Choice:

The U.S. Environmental Protection Agency (EPA) provides extensive guidance on the destruction of persistent fluorinated compounds like PFAS.[8] While 2-(Difluoromethyl)-4-phenylthiazole is not a PFAS, the chemical principles for its destruction are analogous.

  • Thermal Decomposition: High temperatures are required to break the robust C-F bonds.

  • Byproduct Management: Incineration must be coupled with an afterburner and a scrubber system. The scrubber is essential for neutralizing acidic gases, primarily hydrogen fluoride (HF), that are formed during combustion, preventing their release into the atmosphere.

  • Regulatory Compliance: Disposal must be carried out by a licensed and permitted hazardous waste management facility that can provide a certificate of destruction, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7][9]

Under no circumstances should land-filling be considered a primary disposal option for this type of waste due to the risk of leaching into the environment.

Regulatory & Compliance Imperatives

All chemical waste disposal is governed by stringent local, state, and federal regulations. In the United States, the EPA sets the standards under RCRA.[7] It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, managed, and disposed of. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure your procedures align with their specific policies and local regulations.[10]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, building trust in our scientific community's ability to manage the materials we work with from discovery through disposal.

References

  • Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. Available at: [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Taft Law. Available at: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. ResearchGate. Available at: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment. MDPI. Available at: [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. US EPA. Available at: [Link]

  • How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. Available at: [Link]

  • Need to dispose chemicals. HSE. Available at: [Link]

  • 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Szabo-Scandic. Available at: [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Difluoromethyl)-4-phenylthiazole

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 2-(Difluoromethyl)-4-phenylthiazole, a compound of interest for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of specific data, a cautious approach, treating the compound as potentially hazardous, is the cornerstone of a robust safety culture.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS for 2-(Difluoromethyl)-4-phenylthiazole, a thorough hazard assessment must be conducted based on the chemical's structural motifs and data from analogous compounds. The molecule contains a thiazole ring, a phenyl group, and a difluoromethyl group.

  • Thiazole Derivatives: Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][3][4][5]

  • Fluorinated Organic Compounds: The presence of the difluoromethyl group suggests that thermal decomposition could release irritating and toxic gases, including hydrogen fluoride.[6]

  • General Chemical Hazards: As with many research chemicals, there is a potential for unknown toxicity.[7] Therefore, it is prudent to handle 2-(Difluoromethyl)-4-phenylthiazole with care to avoid all personal contact, including inhalation.[2]

Based on this analysis, we will operate under the assumption that 2-(Difluoromethyl)-4-phenylthiazole is a hazardous substance, requiring stringent safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating exposure to potentially hazardous chemicals.[8][9] The following is a step-by-step guide to selecting and using PPE for handling 2-(Difluoromethyl)-4-phenylthiazole.

  • Requirement: ANSI Z87.1-compliant safety glasses are mandatory for all laboratory work.[10]

  • Enhanced Protection: Due to the potential for splashes of corrosive or hazardous liquids, chemical splash goggles are highly recommended, especially when handling volumes over 1 liter.[10][11]

  • High-Risk Operations: For procedures with a significant risk of splashing, such as mixing or heating, a face shield should be worn in addition to safety goggles.[9][10]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[8][10] This protects clothing and skin from chemical splashes.[9]

  • Full Coverage: Clothing worn under the lab coat should cover the legs, and closed-toe shoes are mandatory.[8][10]

  • Aprons: For tasks involving large quantities of the compound or a high likelihood of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[11]

  • Glove Selection: The choice of glove material is critical for chemical protection. Since specific compatibility data for 2-(Difluoromethyl)-4-phenylthiazole is unavailable, a conservative approach is necessary. For chemicals with unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty, chemically resistant outer gloves is recommended.[10] In the absence of specific data, nitrile gloves are a common choice for incidental contact with many chemicals, but they may offer limited protection.[9][11] Always inspect gloves for holes or degradation before use.[11]

  • Glove Usage: Never wear gloves outside of the laboratory.[11] Remove gloves before touching common surfaces like doorknobs, phones, or computers to prevent cross-contamination.[11] Contaminated gloves should be disposed of immediately as hazardous waste.[12]

  • Engineering Controls: The primary method for controlling exposure to airborne contaminants is through engineering controls, such as a chemical fume hood.[8] All work with 2-(Difluoromethyl)-4-phenylthiazole that could generate dust, aerosols, or vapors should be conducted in a certified chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures or emergencies, respiratory protection may be necessary.[9] The type of respirator will depend on the specific hazards and should be selected in consultation with your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.

Standard Operating Procedure for Handling
  • Preparation: Before handling the compound, ensure you have reviewed this guide and any available safety information. Have all necessary PPE readily available and inspected for integrity.

  • Work Area: Designate a specific area for handling 2-(Difluoromethyl)-4-phenylthiazole, preferably within a chemical fume hood.

  • Handling: Avoid all personal contact, including inhalation.[2] Use appropriate tools (spatulas, scoops) to handle solids and avoid creating dust. For solutions, use a calibrated pipette with a disposable tip.

  • Storage: Store the compound in a tightly-closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[5][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately notify personnel in the area and evacuate if necessary.[1]

  • Control Ignition Sources: If the substance is flammable, remove all sources of ignition.[1][2]

  • Containment: For minor spills, contain the material using an inert absorbent such as vermiculite or sand.[1] Do not use combustible materials like paper towels for the main spill.[1]

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. All cleanup materials must be collected in a sealed, labeled hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent followed by soap and water.[1][3]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[1]

Disposal Plan

All waste containing 2-(Difluoromethyl)-4-phenylthiazole must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[3] Do not mix with incompatible waste streams.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(Difluoromethyl)-4-phenylthiazole," and any associated hazard symbols.[1][3]

  • Storage and Disposal: Store sealed and labeled hazardous waste containers in a designated accumulation area.[3] Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

Visualizations and Data

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-(Difluoromethyl)-4-phenylthiazole.

PPE_Selection_Workflow start Start: Handling 2-(Difluoromethyl)-4-phenylthiazole hazard_assessment Hazard Assessment: Treat as Potentially Hazardous start->hazard_assessment eye_protection Eye Protection hazard_assessment->eye_protection clothing Protective Clothing hazard_assessment->clothing hand_protection Hand Protection hazard_assessment->hand_protection respiratory_protection Respiratory Protection hazard_assessment->respiratory_protection end Proceed with Caution eye_protection->end clothing->end hand_protection->end fume_hood Work in Fume Hood? respiratory_protection->fume_hood respirator Consult EHS for Respirator fume_hood->respirator No/High Risk fume_hood->end Yes respirator->end

Caption: PPE selection workflow for handling 2-(Difluoromethyl)-4-phenylthiazole.

Summary of Recommended PPE
ProcedureEye/Face ProtectionProtective ClothingHand ProtectionRespiratory Protection
Weighing/Handling Solids Safety glasses (goggles recommended)Flame-resistant lab coatDouble gloves (e.g., nitrile over laminate)Work in a chemical fume hood
Preparing Solutions Chemical splash gogglesFlame-resistant lab coatDouble gloves (e.g., nitrile over laminate)Work in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldFlame-resistant lab coat, chemical-resistant apronDouble gloves (e.g., nitrile over laminate)Work in a chemical fume hood
Large-Scale Operations (>1L) Chemical splash goggles and face shieldFlame-resistant lab coat, chemical-resistant apronDouble gloves (e.g., nitrile over laminate)Consult EHS
Spill Cleanup Chemical splash goggles and face shieldFlame-resistant lab coat, chemical-resistant apronHeavy-duty chemical-resistant glovesConsult EHS; may require a respirator

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